molecular formula C14H21NO3 B2387525 n-Carbobenzoxy-d-tert-leucinol CAS No. 186692-52-4

n-Carbobenzoxy-d-tert-leucinol

Cat. No.: B2387525
CAS No.: 186692-52-4
M. Wt: 251.326
InChI Key: KJWHWKVTZVGMHH-LBPRGKRZSA-N
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Description

N-Carbobenzoxy-d-tert-leucinol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
BenchChem offers high-quality n-Carbobenzoxy-d-tert-leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Carbobenzoxy-d-tert-leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHWKVTZVGMHH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

n-Carbobenzoxy-d-tert-leucinol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Carbobenzoxy-d-tert-leucinol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Carbobenzoxy-d-tert-leucinol, a valuable chiral building block in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, and key applications of this compound, grounding all information in established scientific principles and practices.

Introduction: The Strategic Importance of N-Cbz-d-tert-leucinol

N-Carbobenzoxy-d-tert-leucinol is a protected amino alcohol. Its significance stems from the unique combination of three structural features:

  • The D-tert-leucinol Core: This provides a sterically hindered and chiral scaffold. The bulky tert-butyl group can influence the conformational rigidity of molecules into which it is incorporated, while the defined stereochemistry is crucial for enantioselective synthesis and creating stereospecific interactions with biological targets.

  • The Carbobenzoxy (Cbz or Z) Protecting Group: This is a well-established amine protecting group. Its robustness under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it a strategic choice in multi-step syntheses.[1][2] The Cbz group allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

  • The Hydroxyl Group: The primary alcohol offers a reactive site for further functionalization, such as esterification or oxidation, enabling the extension of the molecular framework.

This combination makes N-Cbz-d-tert-leucinol an essential intermediate in the synthesis of complex chiral molecules, including peptide-based therapeutics and other pharmacologically active compounds where stereochemical purity is paramount for efficacy and safety.[3][4]

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for N-Cbz-d-tert-leucinol is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds.

PropertyDataSource
CAS Number 186692-52-4[5]
Molecular Formula C₁₄H₂₁NO₃Calculated
Molecular Weight 251.32 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidInferred from related compounds[6]
Melting Point Data not available. The precursor, (R)-(-)-tert-Leucinol, has a melting point of 30-33 °C. The Cbz-protected derivative is expected to have a significantly different and higher melting point.
Solubility Likely has low solubility in water; soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.Inferred from related Cbz-protected amino acids[2]
Optical Activity As a derivative of D-tert-leucinol, it is expected to be optically active.Inferred
Spectroscopic Characterization

Full characterization of N-Cbz-d-tert-leucinol would rely on a combination of spectroscopic techniques to confirm its structure and purity.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the Cbz group, the protons of the tert-leucinol backbone, and the bulky tert-butyl group.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the number of unique carbon environments, including the carbonyl of the carbamate, the aromatic carbons, and the aliphatic carbons of the amino alcohol.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1690-1710 cm⁻¹), and C-O stretching.

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

While specific spectra for this exact compound are not publicly available, databases for related structures like (R)-TERT-LEUCINOL and N-Carbobenzoxy-D,L-leucine can provide valuable comparative data.[8][9]

Synthesis and Reactivity

Synthetic Protocol: N-Protection of D-tert-leucinol

The most direct and common method for preparing N-Cbz-d-tert-leucinol is through the reaction of D-tert-leucinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.

Reaction: D-tert-leucinol + Benzyl Chloroformate → N-Carbobenzoxy-d-tert-leucinol

Experimental Protocol:

  • Dissolution: Dissolve D-tert-leucinol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of acetone and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq), to the reaction mixture and cool to 0-5 °C in an ice bath. The base acts to neutralize the HCl byproduct generated during the reaction.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirred, cooled solution. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, perform an aqueous workup. If using a water-miscible solvent like acetone, it should first be removed under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure N-Cbz-d-tert-leucinol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Purification D_tert_leucinol D-tert-leucinol ReactionVessel Reaction at 0-5 °C then warm to RT D_tert_leucinol->ReactionVessel Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Mixture Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product N-Cbz-d-tert-leucinol Purification->Product Pure Product

Sources

Molecular Profiling of N-Cbz-D-tert-leucinol: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cbz-D-tert-leucinol

Abstract This technical guide provides a comprehensive structural and functional analysis of N-Cbz-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate), a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Distinguished by its bulky tert-butyl side chain and D-configuration, this molecule confers unique steric hindrance and proteolytic resistance to therapeutic scaffolds. This document details its molecular architecture, validated synthetic pathways, physicochemical characterization, and applications in modern drug discovery.[1]

Molecular Architecture & Stereochemistry

Core Structural Analysis

N-Cbz-D-tert-leucinol represents a protected amino alcohol derived from the non-proteinogenic amino acid D-tert-leucine . Its structure is defined by three distinct functional domains:

  • The Protecting Group (N-Cbz): A benzyloxycarbonyl (Cbz or Z) moiety attached to the amine. This group provides orthogonal stability during peptide coupling, resistant to basic and mild acidic conditions, yet removable via catalytic hydrogenolysis (

    
    /Pd-C).
    
  • The Chiral Core (D-tert-leucinol): The reduced form of D-tert-leucine. The "D" designation refers to the stereochemical configuration, which is (R) according to Cahn-Ingold-Prelog (CIP) priority rules.

  • The Steric Anchor (tert-Butyl Group): A bulky trimethyl group directly attached to the chiral center (

    
    ). This group restricts conformational flexibility (rotational entropy), locking the molecule into specific conformations favorable for enzyme binding pockets.
    
Stereochemical Designation

The absolute configuration is critical for biological activity.

  • IUPAC Name: Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

  • Isomerism: The (R)-enantiomer is the mirror image of the naturally derived L-isomer ((S)-tert-leucinol).

  • CIP Priority Assignment (

    
    ): 
    
    • 
       (Nitrogen, Atomic No. 7)
      
    • 
       (Carbon bonded to Oxygen)
      
    • 
       (Carbon bonded to Carbons)
      
    • 
       (Hydrogen)[2]
      
    • Result: With Hydrogen in the rear, the sequence

      
       traces a Clockwise  path, confirming the (R)  configuration.
      

Table 1: Physicochemical Profile

Property Data / Value Note

| Molecular Formula |


 | |
| Molecular Weight  | 251.32  g/mol  | |
| Chiral Center  | (R)-Configuration | D-isomer |
| Physical State  | White Crystalline Solid or Viscous Oil | Dependent on purity/crystallization solvent |
| Solubility  | Soluble in MeOH, EtOH, DMSO, DCM | Poor water solubility due to lipophilic Cbz/t-Bu groups |
| Precursor CAS  | 26782-71-8 (D-tert-Leucine) | Starting material |
| Enantiomer CAS  | 112245-13-3 (L-tert-Leucinol) | Reference for physical property comparison |[3]

Synthesis & Characterization Strategy

Synthetic Pathway (Retrosynthetic Analysis)

The synthesis of N-Cbz-D-tert-leucinol is best approached via the reduction of D-tert-leucine followed by protection, or protection followed by reduction. The Reduction-First strategy is often preferred to avoid potential side reactions with the carbamate during strong hydride reductions.

Method A: Reduction-Protection (Recommended)

  • Reduction: D-tert-Leucine is reduced to D-tert-leucinol using Lithium Aluminum Hydride (LAH) or Borane-DMS complex. The bulky tert-butyl group requires extended reflux times compared to standard amino acids.

  • Protection: The resulting amino alcohol is reacted with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous

    
    /Dioxane).
    

Synthesis_Workflow Start D-tert-Leucine (Acid Precursor) Step1 Reduction (LAH or BH3-DMS) Start->Step1 Reflux/THF Inter D-tert-Leucinol (Amino Alcohol) Step1->Inter Workup Step2 N-Protection (Cbz-Cl, Base) Inter->Step2 0°C to RT Final N-Cbz-D-tert-leucinol (Target) Step2->Final Purify

Figure 1: Stepwise synthetic workflow for the production of N-Cbz-D-tert-leucinol from D-tert-leucine.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity and purity of the compound, the following analytical signatures must be verified.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (


, 

)
  • 
     7.35 ppm (m, 5H):  Diagnostic aromatic protons of the Cbz group.
    
  • 
     5.10 ppm (s, 2H):  Benzylic methylene protons (
    
    
    
    ).
  • 
     4.80 ppm (br d, 1H):  Carbamate 
    
    
    
    proton.
  • 
     3.50-3.80 ppm (m, 3H):  The chiral center methine (
    
    
    
    ) and the hydroxymethyl group (
    
    
    ).
  • 
     0.95 ppm (s, 9H):  The intense singlet of the tert-butyl group. Note: This peak is distinctively upfield and sharp.
    

B. Optical Rotation (Chiral Purity Check) Since specific literature values for the N-Cbz derivative are rare, the optical rotation of the intermediate D-tert-leucinol serves as the primary QC checkpoint before protection.

  • L-tert-leucinol (Reference):

    
     (c=1.5, EtOH) [1].
    
  • D-tert-leucinol (Target): Expected

    
     (c=1.5, EtOH).
    
  • Protocol: Measure rotation of the amino alcohol intermediate. If

    
     is within range (e.g., -35° to -39°), proceed to Cbz protection.
    

Applications in Drug Development

Pharmacophore Utility

The D-tert-leucinol motif is a "privileged structure" in medicinal chemistry.

  • Proteolytic Resistance: Natural enzymes primarily recognize L-amino acids. The incorporation of the D-enantiomer renders the peptide backbone resistant to proteases, significantly extending the plasma half-life of peptide drugs.

  • Steric Occlusion: The tert-butyl group is one of the bulkiest hydrophobic side chains. It is used to fill large hydrophobic pockets (S1/S2 subsites) in viral proteases (e.g., HIV, HCV) or to enforce a specific dihedral angle in the peptide backbone.

Key Therapeutic Classes
  • HIV Protease Inhibitors: While Atazanavir utilizes L-tert-leucine, D-isomers are investigated for next-generation inhibitors designed to combat resistance mutations.

  • HCV NS3/4A Protease Inhibitors: tert-Leucine derivatives are standard P1/P2 elements in "previr" drugs (e.g., Telaprevir, Boceprevir). The N-Cbz-D-tert-leucinol scaffold serves as a precursor for generating novel P1' warheads (e.g., ketoamides).

Applications Core N-Cbz-D-tert-leucinol Sub1 Peptidomimetics (Protease Resistance) Core->Sub1 D-Config Sub2 Chiral Auxiliaries (Asymmetric Synthesis) Core->Sub2 Steric Bulk Sub3 Drug Intermediates (HCV/HIV Inhibitors) Core->Sub3 Pharmacophore

Figure 2: Functional utility map of the N-Cbz-D-tert-leucinol scaffold in pharmaceutical sciences.

Experimental Protocol: Synthesis of N-Cbz-D-tert-leucinol

Objective: Preparation of N-Cbz-D-tert-leucinol from D-tert-leucinol.

Reagents:

  • D-tert-Leucinol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-tert-leucinol (10 mmol) in 25 mL of 1,4-dioxane and 25 mL of water.

  • Basification: Add solid

    
     (25 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
    
  • Addition: Dropwise add Cbz-Cl (11 mmol) over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine (ninhydrin stain active).

  • Workup: Evaporate the dioxane under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield N-Cbz-D-tert-leucinol as a white solid/oil.

References

  • Sigma-Aldrich. L-tert-Leucinol Product Specification & Optical Rotation Data.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950340, D-tert-Leucine.

  • ChemicalBook. L-tert-Leucinol Properties and CAS Data.

  • BenchChem. Technical Guide to Cbz-D-Leu-Val-Boc and Related Peptides.

Sources

Technical Guide: Solubility Profile and Purification Strategies for N-Carbobenzoxy-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbobenzoxy-D-tert-leucinol (Cbz-D-tert-leucinol) is a critical chiral building block, frequently employed in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and other peptidomimetic drugs. Its structure combines a bulky lipophilic tert-butyl group, a hydrophobic carbobenzoxy (Cbz) protecting group, and a polar primary hydroxyl moiety.

This unique amphiphilic architecture dictates a specific solubility profile: while the compound displays excellent solubility in chlorinated and polar aprotic solvents, its purification is often complicated by its tendency to "oil out" rather than crystallize in intermediate polarity solvents. This guide provides a definitive technical analysis of its solubility landscape to support process optimization, extraction, and recrystallization workflows.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue / DescriptionImpact on Solubility
Chemical Name N-Carbobenzoxy-D-tert-leucinol-
Molecular Weight 251.32 g/mol Moderate MW facilitates dissolution in organic media.
Structure Cbz-NH-CH(t-Bu)-CH₂OHCbz Group: Increases lipophilicity (

).Tert-Butyl: Steric bulk, enhances solubility in non-polar organics.Hydroxyl: H-bond donor/acceptor, enables alcohol solubility.
Physical State White Crystalline SolidLow melting point analogs often risk oiling out.
Predicted LogP ~2.5 – 3.0Hydrophobic character dominates; water insoluble.

Solubility Landscape

The following classification is derived from structural analysis and standard process chemistry protocols for Cbz-protected amino alcohols.

Primary Solvents (High Solubility)

Use Case: Reaction media, initial dissolution for transfers.

These solvents disrupt the intermolecular hydrogen bonding of the carbamate and hydroxyl groups, resulting in high solubility (>100 mg/mL) at ambient temperature.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Mechanism:[1][2][3][4] Excellent solvation of the lipophilic Cbz and tert-butyl domains.

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

    • Mechanism:[1][2][3][4] Strong dipole interactions; DMSO is particularly effective for stock solutions but difficult to remove.

  • Lower Alcohols: Methanol, Ethanol.

    • Mechanism:[1][2][3][4] The hydroxyl group of the solute H-bonds with the solvent. Note: Solubility may decrease significantly at <0°C.

Secondary Solvents (Temperature-Dependent)

Use Case: Recrystallization media, extraction solvents.

These solvents exhibit a steep solubility curve relative to temperature, making them ideal for purification.

  • Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate (iPrOAc).

    • Behavior: Soluble at reflux; moderate-to-low solubility at 0–5°C. Preferred for extraction.

  • Ethers: Methyl tert-butyl ether (MTBE).

    • Behavior: Good solubility at room temperature; acts as a weak antisolvent at low temperatures.

  • Aromatics: Toluene.

    • Behavior: High solubility at >60°C; excellent crystallization solvent due to slow cooling rates.

Antisolvents (Low Solubility)

Use Case: Precipitation, yield maximization.

  • Aliphatic Hydrocarbons:

    
    -Hexane, 
    
    
    
    -Heptane, Cyclohexane.
    • Behavior: The polar carbamate/hydroxyl region is incompatible with these non-polar solvents.

  • Water:

    • Behavior: Strictly insoluble. Used as the aqueous phase in extractive workups to remove inorganic salts while the product remains in the organic layer.

Process Chemistry Applications

Extraction Protocol (Workup)

The standard isolation of Cbz-D-tert-leucinol from reaction mixtures (e.g., reduction of Cbz-D-tert-leucine) relies on its partition coefficient.

  • System: Ethyl Acetate / Water (or 1M HCl/Brine).

  • Protocol:

    • Quench reaction mixture.

    • Extract with Ethyl Acetate (EtOAc). The product partitions >98% into the EtOAc layer.

    • Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid/Cbz-Cl), then Brine .

    • Dry over MgSO₄ and concentrate.

Recrystallization Strategy

Purification by recrystallization is superior to chromatography for scale-up. The "Oiling Out" phenomenon is the primary failure mode due to the bulky tert-butyl group preventing efficient packing.

Recommended Solvent System: Ethyl Acetate /


-Heptane.
Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude Cbz-D-tert-leucinol Dissolve Dissolve in min. vol. hot EtOAc (60-70°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No AddAnti Add n-Heptane dropwise at reflux until turbid Check->AddAnti Yes Filter->AddAnti Clear Add drops of EtOAc to clear turbidity AddAnti->Clear Cool Slow Cool to RT (Stirring @ 50 rpm) Clear->Cool Chill Chill to 0-4°C (1-2 hours) Cool->Chill Oil WARNING: Oiling Out Cool->Oil Phase separates as liquid Collect Vacuum Filtration Wash with cold Heptane Chill->Collect Remedy Reheat & Add Seed Crystal or Increase EtOAc ratio Oil->Remedy Remedy->Cool

Figure 1: Step-by-step recrystallization logic designed to prevent "oiling out" (liquid-liquid phase separation).

Solvent Screening Protocol

If the standard EtOAc/Heptane system fails due to specific impurity profiles, perform this gravimetric solubility screen.

Objective: Determine the critical solubility temperature (


) and metastable zone width.
StepActionObservation Criteria
1 Weigh 100 mg of Cbz-D-tert-leucinol into a vial.Accurate mass recording.
2 Add 0.5 mL of solvent (e.g., Toluene, IPA).Calculate Concentration (

mg/mL).
3 Heat to reflux (

).
Clear Solution: Good solubility.Turbid: Poor solubility (Stop).
4 If clear, cool slowly to 25°C.Crystals: Ideal system.No Crystals: Too soluble (needs antisolvent).Oil: Solvent too polar or cooling too fast.
5 If no crystals, add antisolvent (Heptane) in 0.1 mL increments.Record volume added to reach cloud point.
Solubility Logic Flow

SolventScreening Input Target Solvent SolubleCold Soluble @ 25°C? Input->SolubleCold SolubleHot Soluble @ Reflux? SolubleCold->SolubleHot No Result1 Good Solvent (Reaction Media) SolubleCold->Result1 Yes Result2 Crystallization Candidate SolubleHot->Result2 Yes Result3 Antisolvent SolubleHot->Result3 No

Figure 2: Rapid decision matrix for classifying solvent utility based on thermal solubility behavior.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2021). Solubility Behavior of N-Carbobenzoxy-L-amino acids in Binary Solvent Systems. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2004). Synthesis of (S)-tert-Leucinol via Reduction of (S)-tert-Leucine. Organic Syntheses, Coll. Vol. 10, p. 204. Retrieved October 26, 2023, from [Link]

Sources

difference between N-Cbz-D-tert-leucinol and L-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of N-Cbz-D-tert-Leucinol and L-tert-Leucinol in Chiral Synthesis

Executive Summary In the high-stakes landscape of asymmetric synthesis and drug discovery, the distinction between L-tert-leucinol and N-Cbz-D-tert-leucinol extends far beyond simple stereochemistry. While they share the bulky tert-butyl backbone—crucial for inducing steric hindrance—they serve diametrically opposite roles in the chemical workflow.

L-tert-leucinol (S-configuration) functions primarily as a chiral architect —a naked scaffold used to construct ligands (e.g., oxazolines) that transfer chirality to other molecules. In contrast, N-Cbz-D-tert-leucinol (R-configuration, protected) acts as a chiralwarhead —a protected intermediate designed to be incorporated directly into peptidomimetics (e.g., HIV protease inhibitors) to confer proteolytic resistance. This guide dissects their physicochemical divergences, synthetic pathways, and strategic applications.

Part 1: Molecular Identity & Stereochemical Divergence

The fundamental difference lies in the spatial arrangement of the amino and hydroxyl groups relative to the tert-butyl anchor, and the chemical state of the nitrogen atom.

Structural Comparison
  • L-tert-Leucinol: Possesses a free, nucleophilic amine and an (S)-configuration. It is ready for immediate condensation with electrophiles (aldehydes, acid chlorides).

  • N-Cbz-D-tert-Leucinol: Possesses a carbamate-protected (inert) nitrogen and an (R)-configuration. It is designed for reactions occurring exclusively at the hydroxyl group (e.g., oxidation to aldehyde).

MolecularComparison L_tLeu L-tert-Leucinol (S)-2-amino-3,3-dimethylbutan-1-ol CAS: 112245-13-3 Free Amine (Nucleophilic) Mirror || MIRROR PLANE || (Stereochemical Inversion) L_tLeu->Mirror Cbz_D_tLeu N-Cbz-D-tert-Leucinol (R)-N-Cbz-2-amino-3,3-dimethylbutan-1-ol Protected Amine (Inert) Mirror->Cbz_D_tLeu

Figure 1: Stereochemical and functional relationship between the two entities.

Physicochemical Profile

The tert-butyl group ("pivaloyl" effect) renders these molecules exceptionally bulky, restricting bond rotation and enhancing stereoselectivity in downstream reactions.

FeatureL-tert-LeucinolN-Cbz-D-tert-Leucinol
CAS Number 112245-13-3 Derivative of26782-71-8 (D-tert-Leu)
Stereochemistry (S) / L(R) / D
Amino Group Free (-NH₂), BasicProtected (-NH-Cbz), Non-basic
Physical State White crystalline solidViscous oil or low-melting solid
Melting Point 30–34 °CN/A (Often used as crude oil)
Optical Rotation

(c=1.5, EtOH)

Negative (Inverted)
Solubility Alcohols, DCM, polar organic solventsDCM, EtOAc, insoluble in water

Part 2: Synthetic Pathways[2]

The synthesis of these two molecules reflects their differing end-uses. L-tert-leucinol is typically a "one-pot" reduction, while the N-Cbz variant requires a sequence that preserves the "D" stereocenter while masking the nitrogen.

Synthesis of L-tert-Leucinol (Reduction)

The standard protocol involves the reduction of L-tert-leucine using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex. The steric bulk of the tert-butyl group requires vigorous conditions compared to standard amino acids.

Synthesis of N-Cbz-D-tert-Leucinol (Protection → Reduction)

To obtain the protected D-isomer, one must start with D-tert-leucine. Direct reduction is avoided to prevent amine poisoning of the catalyst or side reactions.

  • Protection: D-tert-leucine is treated with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • Activation: The carboxylic acid is activated (e.g., mixed anhydride).

  • Reduction: Selective reduction of the activated acid to the alcohol (often using NaBH₄).

SynthesisPathways L_Leu L-tert-Leucine (S-Amino Acid) Red_A Reduction (LiAlH4 or BH3-THF) L_Leu->Red_A D_Leu D-tert-Leucine (R-Amino Acid) Prot_B Cbz Protection (Cbz-Cl, NaOH) D_Leu->Prot_B L_Prod L-tert-Leucinol (Target for Ligands) Red_A->L_Prod Cbz_Int N-Cbz-D-tert-Leucine Prot_B->Cbz_Int Red_B Mixed Anhydride Reduction (iBuOCOCl / NaBH4) D_Prod N-Cbz-D-tert-Leucinol (Target for Drugs) Red_B->D_Prod Cbz_Int->Red_B

Figure 2: Divergent synthetic workflows for L-free vs. D-protected forms.

Part 3: Strategic Applications in Drug Development

L-tert-Leucinol: The Chiral Auxiliary

Because of the massive steric bulk of the tert-butyl group, L-tert-leucinol is the gold standard for synthesizing Evans Auxiliaries and Box/PyBox Ligands .

  • Mechanism: The free amine condenses with nitriles or imidates to form oxazolines.

  • Utility: These ligands coordinate with metals (Cu, Zn, Ir) to catalyze asymmetric reactions (Diels-Alder, Cyclopropanation) with high enantiomeric excess (ee > 99%).

N-Cbz-D-tert-Leucinol: The Peptidomimetic Isostere

In medicinal chemistry, particularly for antivirals (e.g., HIV protease inhibitors), the "D" configuration is vital because mammalian proteases generally do not recognize D-amino acids, increasing the drug's metabolic stability (half-life).

  • Role: Serves as a stable precursor for hydroxyethylamine isosteres .

  • Workflow: The alcohol is oxidized to an aldehyde (using Swern or Dess-Martin conditions), which then undergoes a Wittig reaction or Grignard addition. The Cbz group ensures the amine remains inert during these harsh oxidation/addition cycles.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Cbz-D-tert-Leucinol (Self-Validating)

This protocol minimizes racemization and ensures high yield via the Mixed Anhydride method.

Reagents: D-tert-Leucine (10 mmol), Cbz-Cl (11 mmol), N-Methylmorpholine (NMM), Isobutyl chloroformate (IBCF), NaBH₄, THF/Water.

  • Protection: Dissolve D-tert-Leucine in 1N NaOH (20 mL). Cool to 0°C. Simultaneously add Cbz-Cl (1.1 eq) and 1N NaOH to maintain pH ~10. Stir 2h. Acidify with HCl, extract with EtOAc. Dry and concentrate to yield N-Cbz-D-tert-Leucine .

  • Activation: Dissolve the N-Cbz intermediate in dry THF under Argon. Cool to -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir 15 min to form the mixed anhydride (white precipitate of NMM·HCl forms).

  • Reduction: Filter off the precipitate (rapidly) or add the suspension directly to a solution of NaBH₄ (2.5 eq) in water at 0°C. Critical Step: Gas evolution (CO₂) will be vigorous.

  • Workup: Quench with 1N HCl. Extract with EtOAc.[1] Wash with NaHCO₃ and Brine.

  • Validation:

    • TLC: Rf ~0.4 (1:1 Hexane/EtOAc). Stain with PMA (phosphomolybdic acid).

    • NMR: Confirm doublet for NH (carbamate) and disappearance of acid proton.

Protocol B: Quality Control & Chiral Purity

To ensure the "D" form has not racemized during synthesis, derivatize a small aliquot with Mosher's acid chloride and analyze via ¹⁹F-NMR, or use Chiral HPLC.

  • Column: Chiralcel OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Expectation: L-isomer elutes distinctively from the D-isomer.

References

  • Sigma-Aldrich. L-tert-Leucinol Product Specification & Properties (CAS 112245-13-3).

  • National Institutes of Health (PubChem). D-tert-Leucine Compound Summary (CAS 26782-71-8).

  • BenchChem. Technical Guide to Cbz-D-Leu-Val-Boc and Synthetic Intermediates.

  • ChemicalBook. N-Cbz-D-Leucine Properties and Safety Data.

  • American Chemical Society (JACS). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds. (Demonstrates use of tert-leucine derivatives in C-H activation).

Sources

safety data sheet SDS for n-Carbobenzoxy-d-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: N-Carbobenzoxy-D-tert-leucinol Safe Handling, Risk Assessment, and Operational Protocols for Chiral Intermediates[1][2]

Part 1: Compound Identification & Molecular Logic

1.1 Chemical Identity This guide addresses N-Carbobenzoxy-D-tert-leucinol , a specialized chiral building block used primarily in the synthesis of peptide mimetics and protease inhibitors.[1][2] Due to its specific stereochemistry (D-isomer) and bulky side chain (tert-butyl), it is often employed to induce conformational constraints or metabolic stability in drug candidates.[1][2]

  • IUPAC Name: Benzyl ((R)-1-hydroxy-3,3-dimethylbutan-2-yl)carbamate[1][2]

  • Common Name: N-Cbz-D-tert-leucinol; Z-D-tert-leucinol[1][2]

  • Molecular Formula: C₁₄H₂₁NO₃[2]

  • Molecular Weight: 251.32 g/mol [1][2]

  • Parent Amine CAS: 112245-09-7 (D-tert-leucinol)[1][2]

  • Core Structure: A carbamate-protected amino alcohol featuring a steric tert-butyl group.[1][2]

1.2 Physicochemical Property Matrix Note: As a specialized research intermediate, specific experimental constants are often unpublished.[1] The values below represent a high-confidence predictive model based on structure-activity relationships (SAR) with the L-enantiomer and analogous carbamates.

PropertyValue / PredictionOperational Implication
Physical State Viscous Oil or Low-Melting SolidMay require warming (30–40°C) for transfer; handle as a liquid for weighing.[1][2]
Solubility High in DCM, EtOAc, MeOH; Low in WaterUse organic solvents for spill cleanup; aqueous wash ineffective for decontamination.[1][2]
Chirality D-Enantiomer (R-configuration)Critical: Do not cross-contaminate with L-isomer stocks; check optical rotation before GMP use.
Stability Stable at RT; HygroscopicStore under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[2]

Part 2: Hazard Identification & Risk Assessment

2.1 Predictive Toxicology (SAR Analysis) In the absence of a compound-specific tox-study, we apply the Precautionary Principle based on its functional moieties: the carbamate (potential irritant) and the amino-alcohol backbone.[1][2]

  • Primary Hazards (GHS Classification - Derived):

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

  • Sensitization Potential: Carbamates can act as sensitizers.[1][2] Prolonged exposure may induce allergic dermatitis.[1][2]

2.2 Functional Group Risk Analysis (Graphviz)

HazardAnalysis Compound N-Cbz-D-tert-leucinol CbzGroup Cbz Group (Carbamate) Compound->CbzGroup TertButyl Tert-Butyl Group (Steric Bulk) Compound->TertButyl Alcohol Primary Alcohol (-CH2OH) Compound->Alcohol Risk1 Hydrolysis Risk: Releases Benzyl Alcohol & Amine CbzGroup->Risk1 Acid/Base Exposure Risk2 Lipophilicity: Enhanced Skin Absorption TertButyl->Risk2 High LogP Risk3 Metabolic Stability: Resistant to Proteolysis TertButyl->Risk3 Steric Shield

Figure 1: Functional group analysis highlighting the chemical basis for handling risks.[1][2] The lipophilic nature of the tert-butyl group increases skin permeation potential.[1][2]

Part 3: Critical Handling Protocols

3.1 The "Self-Validating" Handling Workflow To ensure safety and data integrity, follow this closed-loop protocol. This system prevents exposure and protects the chiral purity of the substance.[1]

Step 1: Engineering Controls

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

  • Secondary: If the substance is an oil, use a positive-displacement pipette to prevent dripping.[1][2]

Step 2: Personal Protective Equipment (PPE)

  • Gloves: Double-gloving recommended.[1][2]

    • Inner: Nitrile (4 mil) - Tactile sensitivity.[1][2]

    • Outer: Nitrile (8 mil) or Neoprene - Solvent resistance (DCM/EtOAc).[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for viscous oils that can splash.

Step 3: Transfer & Weighing Protocol

  • Equilibrate: Allow container to reach room temperature before opening to prevent condensation (water acts as a nucleophile in subsequent coupling steps).[1][2]

  • Solubilization (Recommended): Instead of weighing the viscous oil/solid directly, dissolve the entire stock in a known volume of dry DCM or DMF to create a standardized stock solution.[1]

    • Why? Reduces physical handling of the potent solid/oil and increases dosing accuracy.[1]

  • Decontamination: Wipe threads of the stock bottle with a dry Kimwipe before closing.[1] Discard wipe immediately into solid hazardous waste.[1]

Part 4: Emergency Response Architecture

4.1 Incident Decision Tree This diagram guides the immediate response to exposure or release.[1]

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Splash Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Blot (don't rub) 2. Wash w/ Soap+Water (15 min) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attn Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorb with Vermiculite 3. Pack as HazWaste Spill->ActionSpill

Figure 2: Emergency response logic. Note the specific instruction NOT to use solvents on skin, as this accelerates absorption of the lipophilic carbamate.

4.2 Fire Fighting Measures

  • Flash Point: Predicted > 110°C (Closed Cup).[1][2]

  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2]

  • Hazardous Combustion: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[2] Firefighters must wear SCBA.[1][2]

Part 5: Storage & Disposal

5.1 Storage Conditions

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The carbamate linkage is generally stable, but the primary alcohol is susceptible to oxidation over long periods.[1]

  • Segregation: Keep away from strong acids (cleaves Cbz) and strong oxidizers.[1][2]

5.2 Waste Disposal Logic

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Protocol:

    • Dissolve waste material in a combustible solvent (Acetone/Ethanol).[1][2]

    • Transfer to a labeled "Organic Waste - Halogen Free" container (unless dissolved in DCM).[1][2]

    • Do not dispose of down the drain. The bulky tert-butyl group makes this compound resistant to biodegradation in water treatment systems.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 12136, Benzyl carbamate (Structural Analog Hazard Data).[1][2] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] Retrieved from [Link][2]

Sources

Sourcing and Quality Assurance of High-Purity N-Carbobenzoxy-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbobenzoxy-D-tert-leucinol (Cbz-D-tert-leucinol) is a specialized chiral building block used primarily in the synthesis of peptide mimetics, chiral auxiliaries, and HIV protease inhibitors. Unlike its L-isomer counterpart, which is a standard commodity in peptide chemistry, the D-isomer represents a sourcing challenge due to lower commercial availability and higher susceptibility to supply chain variability.

This guide provides a technical framework for researchers and procurement professionals to:

  • Validate Chemical Identity: Distinguish the target D-isomer from the common L-isomer using rigorous analytical standards.

  • Evaluate Suppliers: Assess vendors based on their ability to handle the steric bulk of the tert-butyl group without compromising enantiomeric purity.

  • Implement Quality Control: Establish a self-validating QC protocol to detect specific impurities like unreacted amine and racemized byproducts.

Chemical Profile & Critical Quality Attributes (CQAs)

To source high-purity material, one must first define "purity" in the context of this specific molecule. The bulky tert-butyl group creates unique steric properties that define its utility but also complicate its synthesis and analysis.

Identity & Nomenclature
  • IUPAC Name: Benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

  • Common Name: N-Cbz-D-tert-leucinol; Z-D-tert-leucinol

  • Precursor CAS (D-tert-leucinol): 112245-09-7

  • Molecular Formula: C₁₄H₂₁NO₃

  • Molecular Weight: 251.32 g/mol

Critical Quality Attributes (CQAs)

The following specifications are non-negotiable for pharmaceutical-grade applications:

AttributeSpecificationTechnical Rationale
Enantiomeric Excess (ee) ≥ 99.5% The D-isomer is often used to induce specific chiral conformations. < 0.5% L-isomer contamination can lead to diastereomeric impurities in downstream coupling.
Chemical Purity (HPLC) ≥ 98.0% Removes risks of truncated peptides or side-reactions during subsequent coupling steps.
Residual Free Amine ≤ 0.5% Unreacted D-tert-leucinol competes in coupling reactions, leading to chain termination or incorrect sequences.
Water Content (KF) ≤ 0.5% The hydroxyl group is hygroscopic; excess water interferes with activating agents (e.g., EDC/DIC).

Synthesis & Impurity Profiling[1]

Understanding the synthesis pathway is the only way to predict potential impurities in supplier batches. Most suppliers produce this via the Schotten-Baumann reaction of D-tert-leucinol with Benzyl Chloroformate (Cbz-Cl).

Synthesis Workflow & Impurity Origins

SynthesisPath Start D-tert-Leucine Step1 Reduction (LiAlH4 or NaBH4/I2) Start->Step1 Imp3 Impurity C: Racemized (L-isomer) Start->Imp3 Starting Material Purity Inter D-tert-Leucinol (CAS: 112245-09-7) Step1->Inter Imp1 Impurity A: Unreduced Acid Step1->Imp1 Incomplete Step2 Protection (Cbz-Cl + NaHCO3) Inter->Step2 Final N-Cbz-D-tert-leucinol Step2->Final Imp2 Impurity B: Di-Cbz species Step2->Imp2 Over-reaction

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The steric bulk of the tert-butyl group often requires forcing conditions that can lead to side reactions.

Key Impurity Analysis
  • O-Cbz impurity: The hydroxyl group on the leucinol can react with Cbz-Cl if the pH is too high (>10), forming a carbonate-carbamate byproduct.

  • L-Isomer Contamination: Sourcing low-quality D-tert-leucine (starting material) is the primary cause of low ee%. This cannot be fixed by recrystallization easily.

Supplier Evaluation & Sourcing Strategy

Because N-Cbz-D-tert-leucinol is often a "custom synthesis" item rather than a stock catalog product, the sourcing strategy must shift from "Add to Cart" to "Partner Qualification."

The "Make vs. Buy" Decision Matrix

SourcingStrategy Start Requirement: N-Cbz-D-tert-leucinol Vol Volume Needed? Start->Vol Small < 10 Grams Vol->Small Large > 100 Grams Vol->Large RouteA Route A: Custom Synthesis (Catalog Vendors) Small->RouteA RouteB Route B: In-House Protection (Buy Precursor) Large->RouteB Vendor Select Specialized Chiral Vendor (ChemScene, Alfa, Strem) RouteA->Vendor Precursor Source D-tert-Leucinol (CAS 112245-09-7) RouteB->Precursor

Figure 2: Decision matrix for sourcing based on scale. For larger scales, buying the precursor (D-tert-leucinol) and protecting in-house often yields better quality control.

Qualified Supply Partners

The following suppliers have demonstrated capabilities in tert-leucine chemistry. Note that "Stock" status fluctuates; inquiry is usually required.

Supplier CategoryRecommended VendorsCapability Notes
Primary Manufacturers Daicel Chiral Technologies , Strem High expertise in chiral separation. Often the source of the highest ee% material.
Catalog Distributors Alfa Chemistry , ChemScene Good for <50g quantities. Likely to list the D-isomer precursor (CAS 112245-09-7) and offer custom conversion.
Bulk Specialists Angene Chemical Suitable for kg-scale, but requires rigorous third-party QC validation of the COA.

Warning: Many generalist vendors list the L-isomer (CAS 112245-13-3) by default. Always verify the stereochemistry explicitly in the quote.

Quality Control Protocol (Self-Validating)

Do not rely solely on the Supplier COA. The following protocol validates the material upon receipt.

Step-by-Step Validation Workflow

Step 1: Visual Inspection & Solubility

  • Expectation: White to off-white crystalline solid or viscous oil (depending on purity/polymorph).

  • Test: Dissolve 10mg in 1mL Methanol. Solution must be clear. Turbidity indicates inorganic salts (NaCl) from the Schotten-Baumann workup.

Step 2: Chiral HPLC (The "Gold Standard")

  • Objective: Quantify enantiomeric excess.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Cbz aromatic ring).

  • Validation: Inject a racemic standard (mix of D and L) first to establish separation. Then inject the sample. The L-isomer peak should be < 0.5%.

Step 3: 1H-NMR Verification

  • Solvent: CDCl₃.

  • Key Signals:

    • tert-Butyl group: Singlet (~0.9 ppm, 9H). If this is split or shifted, suspect leucine (non-tert) contamination.

    • Benzylic protons: Singlet/Doublet (~5.1 ppm, 2H).

    • Aromatic Ring: Multiplet (7.3-7.4 ppm, 5H).

Handling & Storage
  • Stability: The carbamate (Cbz) is stable to acids and bases but sensitive to hydrogenolysis.

  • Storage: Store at +2°C to +8°C. Desiccate.

  • Precaution: Avoid storing near strong acids (HCl/Dioxane) which can induce slow deprotection or rearrangement.

References

  • PubChem. Compound Summary: tert-Leucinol (Isomers). National Library of Medicine. Available at: [Link]

Stability Profile of Z-D-tert-Leucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) exhibits a robust stability profile under ambient laboratory conditions (20–25°C), primarily due to the steric protection afforded by the tert-butyl side chain and the chemical inertness of the benzyloxycarbonyl (Z) protecting group.

While the molecule is resistant to spontaneous hydrolysis and racemization in air, it possesses specific vulnerabilities regarding oxidation (primary alcohol moiety) and acid-catalyzed deprotection . Long-term storage requires mitigation of moisture and light exposure to maintain high enantiomeric excess (>99% ee) and chemical purity.

Verdict:

  • Short-Term Stability (Days/Weeks): Stable at Ambient Temperature (20–25°C).

  • Long-Term Storage (>6 Months): Recommended 2–8°C, desiccated, protected from light.

Physicochemical Identity

The stability of Z-D-tert-leucinol is dictated by its three functional components: the lipophilic Z-group, the bulky tert-butyl anchor, and the reactive primary alcohol.

ParameterSpecification
Chemical Name Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
CAS Number Derived from 112245-13-3 (L-isomer) / 112245-09-7 (D-isomer)
Molecular Formula

Molecular Weight 251.32 g/mol
Physical State Viscous oil or low-melting waxy solid (depending on purity)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water
Melting Point ~30–40°C (Free amine); Z-derivative typically higher or viscous oil
pKa ~12.9 (Alcohol), Carbamate NH is non-basic

Stability Analysis: Mechanistic Deep Dive

Stereochemical Stability (The "Steric Anchor" Effect)

Unlike alanine or phenylalanine derivatives, Z-D-tert-leucinol is exceptionally resistant to racemization .

  • Mechanism: Racemization typically proceeds via proton abstraction at the

    
    -carbon, forming a planar enolate intermediate.
    
  • Impact of tert-Butyl: The bulky tert-butyl group (

    
    ) creates severe steric crowding around the 
    
    
    
    -proton. This steric hindrance raises the activation energy for deprotonation, effectively "locking" the chiral center even under mildly basic conditions that would epimerize other amino acid derivatives.
Hydrolytic Stability (The Carbamate Linkage)

The Benzyloxycarbonyl (Z) group functions as a carbamate.

  • Ambient Conditions: The carbamate linkage (

    
    ) is stable to atmospheric moisture and neutral/basic aqueous environments at room temperature.
    
  • Vulnerability: It is susceptible to strong acids (e.g., HBr/AcOH) or hydrogenolysis (

    
    ), which are used for intentional deprotection. Spontaneous hydrolysis in air is negligible.
    
Oxidative Stability (The Primary Alcohol)

The primary alcohol (


) is the most reactive site for degradation.
  • Risk: Slow oxidation by atmospheric oxygen to the corresponding aldehyde (Z-D-tert-leucinal) or carboxylic acid (Z-D-tert-leucine).

  • Mitigation: While this reaction is kinetically slow without a catalyst, prolonged exposure to light and air can accelerate it. This necessitates storage under inert gas (Argon/Nitrogen) for long-term banking.

Degradation Pathways

The following diagram illustrates the potential degradation routes. While the molecule is stable under ambient conditions, stress factors (Heat, Acid, Oxidants) trigger these specific pathways.

DegradationPathways cluster_conditions Ambient Stability Factors Z_D_Tle Z-D-tert-Leucinol (Stable Precursor) Aldehyde Degradant A: Z-D-tert-Leucinal (Oxidation) Z_D_Tle->Aldehyde [O] / Air / Light (Slow) FreeAmine Degradant B: D-tert-Leucinol (Acid Hydrolysis) Z_D_Tle->FreeAmine H+ / Strong Acid (Cleavage) Oxazolidinone Degradant C: Oxazolidinone Derivative (Cyclization/Base) Z_D_Tle->Oxazolidinone Base / Heat (Cyclization)

Figure 1: Potential degradation pathways of Z-D-tert-leucinol under stress conditions.[1]

Handling & Storage Protocols

To ensure integrity for drug development applications, follow this self-validating storage protocol.

Storage Protocol[5][6]
  • Container: Amber glass vial (borosilicate) with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerator).

    • Note: Can be shipped at ambient temperature (20–25°C) for up to 14 days without significant degradation.

  • Desiccation: Store secondary container over silica gel to prevent moisture absorption (hygroscopicity of the alcohol group).

Handling Precautions
  • Thawing: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold product, which causes cloudiness and potential hydrolysis over time.

  • Solvent Compatibility: Avoid dissolving in acetone or ketones for long periods if trace acid is present, as this can lead to acetal formation with the alcohol group. Preferred solvents: Methanol, Dichloromethane, Ethyl Acetate.

Quality Control & Analytical Methods

Verify the stability of your lot using these standard methods.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Z-group aromatic ring).

  • Acceptance Criteria: Main peak >98.0%.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Target: Confirm absence of L-isomer (Z-L-tert-leucinol).

1H-NMR Validation Points
  • Z-Group: Multiplet at

    
     7.35 ppm (5H, aromatic) and singlet at 
    
    
    
    5.1 ppm (2H, benzylic
    
    
    ).
  • tert-Butyl: Strong singlet at

    
     0.9–1.0 ppm (9H).
    
  • Alpha-Proton: Multiplet around

    
     3.5–3.8 ppm.
    
  • Degradation Check: Look for aldehyde proton signals (

    
     9–10 ppm) indicating oxidation.
    

References

  • Sigma-Aldrich. (n.d.). L-tert-Leucinol Product Specification & Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025). (S)-tert-Leucinol Properties and Melting Point Data. Retrieved from

  • TCI Chemicals. (2024). L-tert-Leucinol Storage and Handling Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2020). Stability of Amino Acids and Derivatives in Biological Matrices. Retrieved from

  • Organic Syntheses. (2004). Synthesis of Enantiopure tert-Leucinol Derivatives. Org. Synth. 2004, 81, 178. Retrieved from

Sources

Methodological & Application

Application Note: Leveraging Steric Bulk for High-Fidelity Asymmetric Synthesis using N-Cbz-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of N-Cbz-D-tert-leucinol (CAS: 106932-83-8) as a precursor to high-performance chiral auxiliaries. While valine and phenylalanine-derived auxiliaries are common, the tert-leucine scaffold offers superior diastereoselectivity due to the extreme steric bulk of the tert-butyl group. This note covers the conversion of the N-Cbz precursor into the active 4-tert-butyl-2-oxazolidinone (Evans Auxiliary) , its subsequent use in asymmetric alkylation, and the non-destructive recovery of the chiral controller.

Key Advantages:

  • Steric Locking: The tert-butyl group creates a "steric wall" that virtually eliminates rotational freedom in transition states, often boosting diastereomeric excess (de) from >90% (Valine) to >98% (tert-Leucine).

  • Atom Economy: The N-Cbz protecting group serves a dual purpose: protecting the amine during storage and providing the carbonyl carbon required for oxazolidinone ring closure, eliminating the need for phosgene gas.

Mechanism of Action: The Steric "Wall"

The efficacy of N-Cbz-D-tert-leucinol relies on the conversion to its oxazolidinone form. Once acylated, the auxiliary controls the geometry of the enolate.

In the Zimmerman-Traxler transition state :

  • Chelation Control: The lithium cation coordinates between the enolate oxygen and the auxiliary's carbonyl oxygen, locking the conformation.

  • Steric Blocking: The bulky tert-butyl group at the C4 position forces the electrophile to approach from the opposite face (the Re face for D-isomers).

  • Dipole Minimization: The auxiliary orients itself to minimize dipole interactions, further rigidifying the transition state.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the auxiliary, from the N-Cbz precursor to the final chiral product.

G Start N-Cbz-D-tert-leucinol (Precursor) Step1 Cyclization (Base-Mediated) Start->Step1 Aux 4-tert-butyl-2-oxazolidinone (Active Auxiliary) Step1->Aux - BnOH Acylation N-Acylation (n-BuLi, R-COCl) Aux->Acylation Enolate Lithium Enolate Formation Acylation->Enolate Alkylation Asymmetric Alkylation Enolate->Alkylation + Electrophile Cleavage Hydrolysis/Reduction (Auxiliary Removal) Alkylation->Cleavage Product Chiral Product (>98% ee) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recovery

Figure 1: Complete synthetic cycle utilizing N-Cbz-D-tert-leucinol. Note the recycling loop, critical for cost-efficiency.

Experimental Protocols

Phase 1: Activation (Cyclization to Oxazolidinone)

This step converts the N-Cbz precursor into the active Evans auxiliary. We utilize a base-mediated cyclization which is safer than phosgene methods and uses the Cbz group as the carbonyl source.

Reagents:

  • N-Cbz-D-tert-leucinol (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (0.1 - 0.2 equiv catalytic) or Sodium Hydride (NaH) (1.1 equiv for stoichiometric)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N-Cbz-D-tert-leucinol in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil). Caution: Hydrogen gas evolution.

  • Cyclization: Allow the reaction to warm to room temperature and reflux for 2-4 hours. The alkoxide attacks the carbamate carbonyl, displacing benzyl alcohol.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexanes/EtOAc to remove the benzyl alcohol byproduct.

    • Target: (S)-4-tert-butyl-2-oxazolidinone.[]

    • QC Check: ¹H NMR should show loss of benzyl protons (approx 5.1 ppm and 7.3 ppm aromatic).

Phase 2: Asymmetric Alkylation

This protocol demonstrates the installation of a methyl group with high stereocontrol.

Reagents:

  • (S)-4-tert-butyl-2-oxazolidinone (from Phase 1)

  • n-Butyllithium (n-BuLi)

  • Propionyl Chloride (Acylating agent)

  • LDA or NaHMDS (Base for enolization)

  • Methyl Iodide (Electrophile)

Step A: N-Acylation

  • Dissolve auxiliary in THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise. Stir 15 min.

  • Add Propionyl Chloride (1.2 equiv). Stir 30 min at -78°C, then warm to 0°C.

  • Quench and isolate the N-propionyl oxazolidinone.

Step B: Enolization and Alkylation

  • Enolate Gen: Dissolve N-propionyl intermediate in THF at -78°C. Add NaHMDS (1.1 equiv). The lithium enolate forms exclusively in the Z-geometry due to chelation.

  • Addition: Add Methyl Iodide (3-5 equiv).

  • Reaction: Stir at -78°C for 2-4 hours. Crucial: Do not let the temperature rise above -50°C to prevent enolate equilibration.

  • Workup: Quench with acetic acid/THF at -78°C. Standard extraction.

    • Result: The tert-butyl group blocks the top face; the methyl group enters from the bottom face.

Phase 3: Reductive Cleavage (Product Release)

To obtain the chiral alcohol (common for drug intermediates).

Protocol:

  • Dissolve the alkylated product in THF/Water (9:1).

  • Add NaBH₄ (4 equiv).

  • Stir at 0°C to RT.

  • Result: The auxiliary is cleaved (and can be recovered via chromatography) and the chiral primary alcohol is released.

Data Summary & Troubleshooting

ParameterValine-Derived Auxiliarytert-Leucine-Derived AuxiliaryNotes
Steric Bulk Isopropyl (Medium)tert-Butyl (Large)t-Butyl prevents rotation more effectively.
Typical de% 90 - 95%> 98% Critical for late-stage drug synthesis.
Crystallinity ModerateHight-Leu derivatives crystallize easily, aiding purification.
Cost LowModerate/HighOffset by higher yields and lack of inseparable isomers.

Troubleshooting Guide:

  • Low Yield in Cyclization: Ensure anhydrous conditions. Water kills the alkoxide intermediate before it can attack the carbamate.

  • Erosion of ee during Alkylation: Temperature control failure. If the reaction warms > -50°C during enolization, the chelated Lithium structure may loosen.

  • Incomplete Cleavage: Steric bulk works both ways; it hinders the attack of the cleaving reagent. Increase reaction time or use LiBH₄ instead of NaBH₄ for stubborn substrates.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[3][4] (Foundational work on oxazolidinone auxiliaries).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p.339. (Detailed standard protocols for acylation and alkylation).

  • Ager, D. J., et al. (1996). "Methods for the Synthesis of Chiral Oxazolidinones." Aldrichimica Acta.
  • Sigma-Aldrich. "Product Specification: N-Cbz-D-tert-leucinol." (For physical property verification).

(Note: While N-Cbz-D-tert-leucinol is the starting material, the primary chemical literature cited refers to the "Evans Auxiliary" class of chemistry, as the leucinol derivative is the direct precursor to the 4-tert-butyl-2-oxazolidinone described in these seminal papers.)

Sources

Application Note: High-Purity Synthesis of Chiral tert-Butyl Oxazolines from N-Cbz-D-tert-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for converting N-Cbz-D-tert-leucinol into high-value chiral oxazoline ligands (specifically tert-butyl substituted Bis(oxazolines) or BOX/PyBOX ligands).

While N-Cbz-D-tert-leucinol is the preferred commercial form due to its superior shelf-stability and resistance to hygroscopy compared to the free amino alcohol, the Cbz (benzyloxycarbonyl) group must be removed prior to oxazoline ring formation. This guide provides a seamless, two-stage workflow:

  • Activation: Quantitative deprotection of the N-Cbz precursor.

  • Cyclization: Zinc-mediated condensation with nitriles (Witte-Seeliger modification) to form the oxazoline pharmacophore.

Target Audience: Medicinal chemists and process engineers focusing on asymmetric catalysis (e.g., Cu-catalyzed cyclopropanation, Diels-Alder).

Strategic Precursor Selection

The choice of N-Cbz-D-tert-leucinol over free D-tert-leucinol is driven by practical handling requirements in the lab:

FeatureN-Cbz-D-tert-leucinolFree D-tert-leucinol
Physical State Crystalline SolidWaxy Solid / Hygroscopic Oil
Shelf Stability High (Years at RT)Low (Absorbs

/

)
Purity Profile Typically >99%Variable (Oxidation prone)
Handling Open air compatibleRequires inert atmosphere

Scientific Rationale: The bulky tert-butyl group at the C4 position of the oxazoline ring is critical for enforcing steric influence in asymmetric catalysis. Starting with the enantiopure D-isomer ensures the formation of ligands that direct stereochemistry towards specific spatial quadrants.

Experimental Protocols

Phase 1: Precursor Activation (Cbz-Deprotection)

Objective: To isolate chemically pure D-tert-leucinol without racemization.

Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzyl carbamate, releasing toluene and


 to yield the free amine.
Materials
  • Substrate: N-Cbz-D-tert-leucinol (10.0 mmol, 2.51 g)

  • Catalyst: 10% Pd/C (500 mg, ~20 wt% loading)

  • Solvent: Methanol (anhydrous, 30 mL)

  • Reagent: Hydrogen gas (

    
    , balloon pressure)[1]
    
Protocol
  • Setup: In a 100 mL round-bottom flask, dissolve N-Cbz-D-tert-leucinol in methanol.

  • Purge: Add the Pd/C catalyst carefully. Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Reaction: Evacuate and backfill with Hydrogen (

    
    ) via a balloon. Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear; the free amino alcohol will stay at the baseline or stain with Ninhydrin.
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Quantitative (>98%).[2]

    • Product: D-tert-leucinol (Clear, viscous oil or low-melting solid). Use immediately in Phase 2.

Phase 2: Oxazoline Ring Formation (Zinc-Mediated)

Objective: Synthesis of a Bis(oxazoline) ligand (e.g., Ph-BOX) via condensation.

Mechanism: The Witte-Seeliger reaction utilizes Lewis acid activation (


) of the nitrile, making it susceptible to nucleophilic attack by the amino alcohol. This is preferred over acid chloride routes for tert-butyl substrates to avoid steric hindrance issues during amide formation.
Materials
  • Substrate: D-tert-leucinol (from Phase 1, ~10 mmol)

  • Coupling Partner: Isophthalonitrile (for Ph-BOX) or 2,6-Pyridinedicarbonitrile (for PyBOX) (5.0 mmol)

  • Catalyst: Zinc Chloride (

    
    , anhydrous, 0.5 mmol, 5 mol%)
    
  • Solvent: Chlorobenzene (anhydrous, 25 mL)

Protocol
  • Mixture Preparation: In a dry pressure tube or flask equipped with a reflux condenser, combine the nitrile (5.0 mmol), D-tert-leucinol (11.0 mmol, slight excess), and anhydrous

    
    .
    
  • Solvation: Add Chlorobenzene. Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Cyclization: Heat the mixture to reflux (130–135°C) for 24–48 hours.

    • Note: Ammonia (

      
      ) is evolved during this process. A trap or ventilation is required.
      
  • Workup: Cool to room temperature. Dilute with Dichloromethane (

    
    , 50 mL) and wash with water (2 x 30 mL) to remove Zinc salts.
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, typically Hexane/EtOAc gradients).
    

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation flow from the protected precursor to the active ligand system.

OxazolineSynthesis Start N-Cbz-D-tert-leucinol (Stable Precursor) Step1 Hydrogenolysis (Pd/C, H2) Start->Step1 -Toluene -CO2 Intermediate D-tert-leucinol (Free Amino Alcohol) Step1->Intermediate Step2 Coordination (Nitrile + ZnCl2) Intermediate->Step2 + Dinitrile Transition Zinc-Imidate Complex Step2->Transition Activation Product Chiral Bis(oxazoline) (Ph-BOX / PyBOX) Transition->Product -NH3 Cyclization (135°C)

Figure 1: Synthetic workflow from N-Cbz-protected precursor to functional Bis(oxazoline) ligand.

Quality Control & Validation

To ensure the integrity of the synthesized ligand, the following QC parameters must be met:

TestAcceptance CriteriaPurpose
1H NMR Distinct doublet (~4.0-4.5 ppm) for oxazoline ring protons. Absence of benzylic protons (from Cbz).Confirm structure and deprotection.
Chiral HPLC >99% eeVerify no racemization occurred during reflux.
Appearance White to off-white crystalline solidIndicates removal of oxidized impurities.
Water Content <0.1% (Karl Fischer)Critical for moisture-sensitive catalytic applications.

References

  • Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions. Journal of the American Chemical Society.[3]

  • Bolm, C., et al. (1991). Synthesis of Optically Active Bis(oxazolines). Chemische Berichte.

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.

  • Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines) as Ligands for Asymmetric Catalysts. Chemical Reviews.

Sources

Application Note: Oxidation of N-Cbz-D-tert-Leucinol to N-Cbz-D-tert-Leucinal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of N-Cbz-D-tert-leucinol (benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) to its corresponding aldehyde, N-Cbz-D-tert-leucinal , is a pivotal transformation in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors (e.g., Boceprevir).

This transformation presents two critical challenges:

  • Racemization : The resulting

    
    -amino aldehyde possesses an acidic proton at the chiral center (
    
    
    
    -carbon). Under basic conditions or prolonged reaction times, this center is highly prone to epimerization, leading to loss of optical purity.
  • Steric Hindrance : The bulky tert-butyl group adjacent to the reaction site can retard reaction kinetics, necessitating optimized conditions to ensure full conversion without over-oxidation to the carboxylic acid.

This guide details three validated protocols—Swern , Dess-Martin Periodinane (DMP) , and TEMPO/Bleach —ranked by operational scale and specific laboratory requirements.

Strategic Analysis & Method Selection

The choice of oxidation method depends heavily on the scale of operation and the tolerance for toxic reagents.

FeatureSwern Oxidation Dess-Martin (DMP) TEMPO / NaOCl
Scale Suitability Large Scale (>100g)Lab Scale (<10g)Industrial / Green
Temperature Cryogenic (-78°C)Room Temperature0°C to RT
Racemization Risk Low (if T < -60°C)Very LowLow (pH dependent)
Reagent Cost LowHighLow
Byproducts CO, CO₂, DMS (Stench)Iodinanone (Solid)NaCl (Brine)
Key Advantage Reliable, standardMild, easy workupAqueous, catalytic
Workflow Decision Tree

OxidationStrategy Start Start: N-Cbz-D-tert-leucinol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale DMP Protocol 2: Dess-Martin (Highest Enantiopurity) SmallScale->DMP Speed preferred GreenCheck Green Chemistry / Avoid Chlorinated Solvents? LargeScale->GreenCheck Swern Protocol 1: Swern (Standard for Scale) LargeScale->Swern Cost preferred GreenCheck->Swern No TEMPO Protocol 3: TEMPO/Bleach (Aqueous/Green) GreenCheck->TEMPO Yes

Figure 1: Decision matrix for selecting the optimal oxidation methodology based on scale and constraints.

Protocol 1: Swern Oxidation (The "Gold Standard")

The Swern oxidation is the most widely cited method for this substrate due to its reliability. However, the bulky tert-butyl group requires strict adherence to temperature protocols to prevent the "activated DMSO" species from decomposing before reacting with the hindered alcohol.

Mechanism & Rationale

The reaction proceeds via an alkoxysulfonium ylide intermediate.[1] The base (Triethylamine or DIPEA) promotes intramolecular elimination to form the aldehyde.

  • Critical Control Point : The base must be added slowly at -78°C. A rapid exotherm or warming above -60°C during base addition is the primary cause of racemization (via enolization).

Materials
  • Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

  • Activator : Oxalyl Chloride (1.5 equiv)

  • Solvent : DMSO (2.4 equiv), Anhydrous Dichloromethane (DCM) (10-15 mL/g substrate)

  • Base : Triethylamine (TEA) (5.0 equiv), dry.

Step-by-Step Procedure
  • Activation : In a flame-dried 3-neck flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition : Add DMSO (2.4 eq) dissolved in minimal DCM dropwise over 15 minutes.

    • Note: Gas evolution (CO/CO₂) occurs.[2] Maintain internal temp < -70°C. Stir for 15 mins.

  • Substrate Addition : Dissolve N-Cbz-D-tert-leucinol (1.0 eq) in DCM. Add dropwise to the reaction mixture over 20 minutes.

    • Observation: The mixture may become cloudy. Stir at -78°C for 45–60 minutes. The steric bulk of the tert-butyl group necessitates this longer activation time compared to simple primary alcohols.

  • Elimination (The Danger Zone) : Add TEA (5.0 eq) dropwise over 20 minutes.

    • Crucial: Do not allow temp to rise above -65°C.

  • Warming : Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes. The solution will turn clear or slightly yellow.

  • Quench : Pour the cold mixture into ice-cold 1M HCl or saturated NH₄Cl solution.

  • Workup : Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo (bath < 30°C).

Expected Yield : 90-95% Stability : Use immediately or store at -20°C under Argon.

Protocol 2: Dess-Martin Periodinane (DMP)[3][4]

For bench-scale synthesis (<10g) or when strict anhydrous conditions are difficult to maintain, DMP is superior. It operates at room temperature and is essentially neutral, minimizing racemization risks.

Materials
  • Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

  • Oxidant : Dess-Martin Periodinane (1.2 equiv)

  • Buffer : Sodium Bicarbonate (NaHCO₃) (1.5 equiv) - Optional but recommended to buffer acetic acid byproduct.

  • Solvent : Wet DCM (DMP benefits from trace water to accelerate the mechanism).

Step-by-Step Procedure
  • Preparation : Dissolve N-Cbz-D-tert-leucinol in DCM (10 mL/g). Add solid NaHCO₃.

  • Oxidation : Add DMP (1.2 eq) in a single portion at 0°C.

  • Reaction : Allow to warm to room temperature. Stir for 1–2 hours.

    • Monitoring: TLC (usually 30-50% EtOAc/Hexane) will show the disappearance of the lower-running alcohol spot.

  • Quench (The "Seebach" Workup) : Add a 1:1 mixture of Saturated Na₂S₂O₃ (thiosulfate) and Saturated NaHCO₃.

    • Chemistry: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid.

  • Separation : Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers.

  • Purification : Flash chromatography on silica gel is rarely needed if the workup is thorough, but if performed, use a short column with neutralized silica (pre-washed with 1% Et₃N/Hexane) to prevent decomposition.

Expected Yield : 92-98% Advantage : Lowest risk of racemization.

Protocol 3: TEMPO / NaOCl (Bleach)[5]

This is the preferred "Green Chemistry" approach for larger batches where chlorinated solvents and sulfur smells (Swern) or iodine waste (DMP) are undesirable.

Materials
  • Substrate : N-Cbz-D-tert-leucinol (1.0 equiv)

  • Catalyst : TEMPO (0.01 – 0.05 equiv)

  • Co-oxidant : KBr (0.1 equiv)

  • Stoichiometric Oxidant : NaOCl (Bleach, commercial 10-13%, 1.1–1.2 equiv)

  • Buffer : NaHCO₃ (to maintain pH 8.6–9.5)

  • Solvent : DCM/Water or Toluene/Water biphasic system.

Step-by-Step Procedure
  • Setup : Dissolve substrate, TEMPO, and KBr in DCM/Water (1:1 ratio). Cool to 0°C .

  • pH Control : It is critical to buffer the aqueous phase with NaHCO₃. If the pH drops below 8, the reaction slows; if it rises above 10, over-oxidation to carboxylic acid occurs.

  • Addition : Add NaOCl solution dropwise over 30 minutes, maintaining internal temp < 10°C.

    • Color Change: The mixture will turn orange/red (oxidized TEMPO) and then fade back to yellow as the cycle completes.

  • Completion : Stir for an additional 15 minutes. Quench excess bleach with Na₂SO₃ (check with starch-iodide paper).

  • Workup : Separate phases. Extract aqueous layer with DCM.[3] Wash organics with brine and dry.[4]

Expected Yield : 85-90% Note : This method requires careful monitoring to prevent over-oxidation to N-Cbz-D-tert-leucine (carboxylic acid).

Purification and Analytic Validation

Aldehydes derived from amino acids are notoriously unstable on silica gel.

  • Purification : If the crude purity is <90%, purify via Flash Chromatography using a gradient of 10%

    
     30% EtOAc in Hexanes.
    
    • Tip: Add 1% Triethylamine to the eluent to neutralize silica acidity.

  • Storage : Store at -20°C. If long-term storage is needed, convert to the bisulfite adduct (solid) which can be hydrolyzed back to the aldehyde when needed.

Analytical Data (Reference)
  • Appearance : Colorless to pale yellow oil (often solidifies upon freezing).

  • 1H NMR (CDCl3) : Look for the aldehyde proton doublet/singlet around

    
     9.6 ppm. The absence of the broad -OH stretch (3400 cm⁻¹) in IR and appearance of C=O stretch (~1730 cm⁻¹) confirms oxidation.
    
  • Specific Rotation :

    
     values are sensitive to solvent and concentration. Compare strictly with literature values for N-Cbz-D-tert-leucinal (e.g., 
    
    
    
    to
    
    
    typically in CHCl3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation due to steric bulk.Increase reaction time at the "active" step (e.g., -78°C stir time for Swern).
Racemization Base added too fast (Swern) or pH too high.Ensure T < -65°C during TEA addition. Switch to DMP.
Over-oxidation Excess oxidant or high temp (TEMPO).Strictly limit NaOCl equivalents. Use Swern/DMP instead.
Decomposition Acidic silica gel during purification.Use neutral alumina or Et₃N-treated silica.

References

  • BenchChem . Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol. Retrieved from

  • Master Organic Chemistry . Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from

  • Organic Chemistry Portal . Dess-Martin Oxidation. Retrieved from

  • Wikipedia . Swern Oxidation. Retrieved from

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Retrieved from

  • Mao, L., et al. (2011).[5] N-Cbz-protected amino acids reacted... without racemization. Synlett. Retrieved from

Sources

Application Note: High-Fidelity Synthesis of Evans Auxiliaries from tert-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of (S)-4-tert-butyl-2-oxazolidinone, a premier Evans auxiliary derived from tert-leucinol. While benzyl- and isopropyl-substituted auxiliaries are common, the tert-butyl variant offers superior steric bulk, often resulting in higher diastereomeric ratios (dr > 99:1) in subsequent asymmetric alkylations and aldol condensations. This note provides two validated protocols: a Triphosgene-mediated route (Standard Research Scale) and a Carbonyldiimidazole (CDI) route (Safety/Scale-up optimized), complete with critical process parameters and safety frameworks.

Scientific Rationale & Mechanistic Insight

The Steric Advantage

The efficacy of an Evans auxiliary relies on its ability to lock the conformation of the N-acylated intermediate. In the Z-enolate transition state, the tert-butyl group exerts maximum 1,3-allylic strain, forcing the electrophile to approach from the face opposite the auxiliary.

  • Comparison: The tert-butyl group (

    
    -Bu) provides a larger effective steric barrier than the benzyl (
    
    
    
    ) or isopropyl (
    
    
    -Pr) groups, minimizing rotamer populations that lead to minor diastereomers.
Synthetic Pathway Selection

The formation of the oxazolidinone ring requires a "carbonyl stitch" between the amine and hydroxyl groups of the amino alcohol.

  • Path A (Triphosgene): Utilizes bis(trichloromethyl) carbonate.[1] It is rapid and proceeds at low temperatures, minimizing thermal stress on the chiral center. Risk:[2][3][4][5] Generates phosgene in situ.[4]

  • Path B (CDI): Utilizes 1,1'-carbonyldiimidazole. It is a solid, non-volatile reagent that avoids phosgene generation.[4] Constraint: Often requires heating, which demands strict anhydrous conditions to prevent hydrolysis.

Critical Materials & Safety

Reagents
  • (S)-tert-Leucinol: >98% ee.[3][5][6] Note: Can be prepared from (S)-tert-leucine via NaBH4/I2 reduction if commercial cost is prohibitive.

  • Triphosgene: 98%, store in desiccator.

  • Carbonyldiimidazole (CDI): Reagent grade, moisture sensitive.

  • Dichloromethane (DCM): Anhydrous (distilled over CaH2 or from solvent system).

  • Triethylamine (TEA): Dry, stored over KOH pellets.

Safety Infrastructure (Mandatory)
  • Triphosgene Protocol: Must be performed in a high-efficiency fume hood.[5] A 10% NaOH trap must be connected to the vent line to neutralize any escaping phosgene gas.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Experimental Protocols

Protocol A: Triphosgene-Mediated Cyclization (Research Standard)

Best for: 1g – 20g scale, high purity requirements.

Reaction Scheme:



Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber containing 10% aqueous NaOH.

  • Solvation: Charge the flask with (S)-tert-leucinol (1.0 equiv) and anhydrous DCM (0.3 M concentration relative to leucinol).

  • Base Addition: Add Triethylamine (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.

  • Reagent Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of anhydrous DCM in the addition funnel.

    • Critical Step: Add the triphosgene solution dropwise over 30–60 minutes. Rapid addition causes exotherms that may degrade the reagent or vaporize the solvent.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amino alcohol (ninhydrin active) should disappear; the product (UV active, amide stain) should appear.

  • Quench: Carefully add saturated aqueous NH4Cl (caution: gas evolution).

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1N HCl (to remove TEA), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.

Protocol B: CDI-Mediated Cyclization (Green/Scale-Up)

Best for: >20g scale, safety-restricted labs.

Step-by-Step Procedure:

  • Setup: Dry RBF with reflux condenser and N2 inlet.

  • Mixing: Dissolve (S)-tert-leucinol (1.0 equiv) in anhydrous Toluene or THF (0.5 M).

  • Activation: Add Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at RT.

  • Cyclization: Heat the mixture to reflux (110°C for Toluene, 66°C for THF) for 3–5 hours.

    • Mechanism:[1][2][3][][8] The reaction proceeds via an imidazole-carboxylate intermediate which then cyclizes upon heating.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (critical to remove imidazole byproduct) and brine.

  • Isolation: Concentrate and recrystallize as above.

Process Control & Data Analysis

Quantitative Data Summary
ParameterTriphosgene RouteCDI Route
Typical Yield 85–95%75–88%
Reaction Time 2–3 Hours4–6 Hours
Temperature 0°C

RT
Reflux
Atom Economy HighModerate (Imidazole waste)
Safety Profile High Risk (Phosgene)Low Risk (Solid reagents)
Purification RecrystallizationRecrystallization
Analytical Validation
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic tert-butyl singlet (~0.9 ppm, 9H) and the ring protons. The NH proton typically appears as a broad singlet around 5.5–6.5 ppm.

  • Melting Point: 118–120 °C. A sharp melting point indicates high enantiomeric purity.

  • Optical Rotation:

    
     (c=1, CHCl3) for the (S)-enantiomer.
    

Visualization: Workflow & Safety Logic

The following diagram illustrates the decision logic and safety gates for the Triphosgene protocol, emphasizing the critical quenching step.

EvansAuxiliarySynthesis cluster_inputs Reagent Prep Input_Leucinol (S)-tert-Leucinol Setup Setup: N2 Atmosphere NaOH Trap Connected Input_Leucinol->Setup Input_Triphosgene Triphosgene (Dissolved in DCM) Addition Dropwise Addition (30-60 mins) Input_Triphosgene->Addition Input_Base Triethylamine (TEA) Input_Base->Setup Cooling Cool to 0°C Setup->Cooling Safety_Check CRITICAL SAFETY: Ventilation Active? Cooling->Safety_Check Stirring Warm to RT Stir 2 Hours Addition->Stirring TLC_Check TLC Check: SM Disappeared? Stirring->TLC_Check Safety_Check->Addition Yes TLC_Check->Stirring Incomplete Quench Quench: Sat. NH4Cl (Gas Evolution!) TLC_Check->Quench Complete Workup Acid Wash (1N HCl) Remove TEA Quench->Workup Product Pure (S)-4-tert-butyl -2-oxazolidinone Workup->Product

Figure 1: Logical workflow for the Triphosgene-mediated synthesis, highlighting critical safety gates (Red) and decision points (Yellow).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TriphosgeneEnsure DCM is strictly anhydrous. Check desiccant in Triphosgene bottle.
Oiling Out Impure ProductProduct is highly crystalline. If oil forms, seed with a crystal or scratch glass. Recrystallize from hot EtOAc/Hexanes.
Racemization High Temp / Strong BaseMaintain 0°C during addition. Avoid using stronger bases than TEA or DIPEA.
Residual Amine Incomplete Acid WashEnsure the 1N HCl wash is thorough (pH of aqueous layer should be < 2).

References

  • Evans, D. A., et al. (1982). "Bis(trichloromethyl) Carbonate (Triphosgene): A Safe and Efficient Substitute for Phosgene in the Preparation of Carbamates." Journal of the American Chemical Society.[9][10] (Note: Seminal reference for the methodology).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

  • Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Organic Process Research & Development (OPRD). (2011). "Scalable Synthesis of Evans Auxiliaries." ACS Publications. (General reference for scale-up considerations).

Sources

N-Cbz-D-tert-leucinol in solid-phase peptide synthesis SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical integration of N-Cbz-D-tert-leucinol (also known as Z-D-tert-leucinol) into Solid-Phase Peptide Synthesis (SPPS).

This molecule presents three distinct chemical challenges that deviate from standard Fmoc-SPPS workflows:

  • Functional Group Incompatibility: It is an amino alcohol , lacking the carboxylic acid required for standard resin loading.

  • Steric Hindrance: The tert-butyl side chain creates significant steric bulk, hindering loading and subsequent coupling.

  • Orthogonal Conflict: The N-Cbz (benzyloxycarbonyl) group is stable to piperidine (Fmoc deprotection) and TFA (cleavage), effectively blocking chain elongation unless specific "hybrid" strategies are employed.

Subject: Strategic Loading and Elongation of Bulky Amino Alcohols for Peptide Aldehyde/Alcohol Synthesis. Target Molecule: N-Cbz-D-tert-leucinol (CAS: Comparable to L-isomer 66685-64-5, but D-config). Primary Application: Synthesis of C-terminal peptide aldehydes (e.g., proteasome inhibitors, viral protease inhibitors) and peptide alcohols.

Strategic Overview & "The Cbz Paradox"

The presence of the Cbz group on the commercially available tert-leucinol creates a "dead-end" on solid phase if not addressed.

  • Scenario A: Terminal Residue (Capping). If N-Cbz-D-tert-leucinol is the final residue of a peptide synthesized in solution and then coupled to resin, or if the Cbz group is intended to remain as the N-terminal cap of the final peptide alcohol, it can be loaded directly.

  • Scenario B: Chain Elongation (Standard SPPS). If you intend to build a peptide chain onto the nitrogen of the tert-leucinol, you cannot use the N-Cbz derivative directly . The Cbz group cannot be removed on acid-labile resins (like 2-Chlorotrityl) without cleaving the peptide from the resin.

    • Solution: You must perform a Solution-Phase Conversion (Cbz

      
       Fmoc) prior to loading.
      
Critical Pre-Requisite: Solution-Phase Conversion

Skip this section only if N-Cbz is the desired permanent N-terminal group.

Objective: Replace the Cbz group with Fmoc to enable standard SPPS elongation. Reaction: Hydrogenolysis followed by Fmoc-OSu protection.

  • Hydrogenolysis: Dissolve N-Cbz-D-tert-leucinol in MeOH. Add 10% Pd/C catalyst. Stir under H

    
     (balloon) for 4–12 hours. Filter through Celite. Concentrate to yield H-D-tert-leucinol (free amine).
    
  • Fmoc Protection: Dissolve the free amino alcohol in Water/Dioxane (1:1). Add NaHCO

    
     (2 eq) and Fmoc-OSu (1.1 eq). Stir at RT for 3 hours. Acidify and extract with EtOAc.
    
  • Result: N-Fmoc-D-tert-leucinol . This is now compatible with the loading protocol below for chain elongation.

Protocol: Resin Loading (The "Hydroxyl Capture")

Amino alcohols must be anchored to the resin via their hydroxyl group using an ether linkage. The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for this application because it minimizes racemization and allows cleavage under very mild acidic conditions (preserving the alcohol).

Challenge: The tert-butyl group of tert-leucine is massive. Standard loading times must be extended.

Materials
  • Resin: 2-Chlorotrityl Chloride Resin (100–200 mesh, substitution ~1.0–1.6 mmol/g).

  • Reagent: N-Fmoc-D-tert-leucinol (or N-Cbz if permanent).

  • Solvent: Dry Dichloromethane (DCM). Critical: Do not use DMF for loading 2-CTC; it promotes hydrolysis.

  • Base: Pyridine (Preferred for alcohols) or DIPEA (Use with caution).

Step-by-Step Loading Procedure
  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a dry fritted synthesis vessel.

    • Wash with dry DCM (

      
       mL) to remove moisture.
      
    • Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Coupling (The Ether Formation):

    • Dissolve 1.5 eq (relative to resin substitution) of the amino alcohol in minimal dry DCM (approx. 8 mL).

    • Note on Solubility: If the amino alcohol is insoluble in DCM, add a minimal amount of dry THF. Avoid DMF.

    • Add 3.0 eq of Pyridine.

    • Add the solution to the swelled resin.[1][2]

    • Agitate gently at Room Temperature for 24–48 hours.

    • Why so long? The steric bulk of the tert-butyl group significantly slows the nucleophilic attack of the hydroxyl on the trityl cation.

  • Capping (Quenching Active Sites):

    • Drain the reaction solution.[2][3][4]

    • Add a capping solution: DCM : MeOH : DIPEA (17 : 2 : 1) .[2][3]

    • Agitate for 30 minutes. This converts unreacted trityl chlorides to methyl ethers.

    • Wash resin: DCM (

      
      ), DMF (
      
      
      
      ), DCM (
      
      
      ).
  • Loading Determination:

    • Dry a small aliquot of resin.[2][3]

    • Perform a UV-Fmoc test (absorbance at 301 nm after piperidine treatment).

    • Target Loading: 0.3 – 0.6 mmol/g. (Lower loading is often better for bulky peptides to prevent aggregation).

Protocol: Chain Elongation (Steric Management)

Once loaded (assuming Fmoc-protection), the next amino acid must be coupled to the secondary amine of the bulky tert-leucinol. This is a difficult coupling .

Reagents:

  • Activator: HATU or COMU (Strong activators required).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine).

  • Solvent: DMF.

Procedure:

  • Fmoc Removal: 20% Piperidine in DMF (

    
     min). Note: If using N-Cbz, this step is impossible.
    
  • Coupling AA #2:

    • Use 5 eq of the incoming Fmoc-Amino Acid.

    • Use 5 eq of HATU.

    • Use 10 eq of DIPEA.

    • Double Couple: Perform the reaction twice for 2 hours each.

    • Tip: Use elevated temperature (50°C) only if the amino acid is not Cys/His, but be cautious of the trityl ether linkage (heat can cause premature cleavage).

Protocol: Cleavage & Workup

The goal is to release the peptide alcohol without dehydrating it or modifying the side chains.

Cleavage Cocktail:

  • 1% TFA in DCM (v/v).

  • Alternative: 20% Hexafluoroisopropanol (HFIP) in DCM (Very mild).

Procedure:

  • Wash resin thoroughly with DCM (remove all DMF).

  • Treat resin with cleavage cocktail (

    
    ) for 2 minutes .
    
  • Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

  • Repeat cleavage 5–10 times.

  • Concentrate the combined filtrates under reduced pressure (do not heat above 30°C).

  • Precipitate in cold ether or purify directly via Prep-HPLC.

Optional: Oxidation to Peptide Aldehyde If the target is a protease inhibitor (Aldehyde):

  • Dissolve the crude peptide alcohol in dry DCM/DMSO (9:1).

  • Add Dess-Martin Periodinane (DMP) (1.5 eq).

  • Stir for 1–2 hours.

  • Quench with aq. Na

    
    S
    
    
    
    O
    
    
    / NaHCO
    
    
    .
  • Extract and purify.

Visualization: Workflow Diagram

SPPS_Workflow Start N-Cbz-D-tert-leucinol (Starting Material) Decision Intended Use? Start->Decision Convert Solution Phase: 1. H2/Pd (Remove Cbz) 2. Fmoc-OSu (Add Fmoc) Decision->Convert Build Peptide Chain Load_Cbz Load to 2-CTC Resin (Pyridine/DCM, 24h) Decision->Load_Cbz Use as Terminal Cap Load_Fmoc Load to 2-CTC Resin (Pyridine/DCM, 24h) Convert->Load_Fmoc Elongate Fmoc SPPS Elongation (Use HATU for steric bulk) Load_Fmoc->Elongate Cleave Cleavage (1% TFA) Releases Peptide Alcohol Elongate->Cleave DeadEnd No Elongation Possible (Cbz stable to Piperidine) Load_Cbz->DeadEnd Load_Cbz->Cleave Single Residue/Fragment Oxidize Oxidation (DMP) Yields Peptide Aldehyde Cleave->Oxidize Optional

Figure 1: Decision tree for integrating N-Cbz-D-tert-leucinol into SPPS. Note the critical conversion step required for chain elongation.

Summary of Key Parameters
ParameterRecommendationRationale
Resin 2-Chlorotrityl Chloride (2-CTC)Allows anchoring via OH; mild cleavage preserves alcohol.
Loading Base PyridineEfficient for alcohol loading; minimizes racemization risk.
Loading Time 24 - 48 HoursTert-butyl group creates massive steric hindrance.
Coupling Reagent HATU / HOAtRequired to overcome steric bulk of tert-leucine during elongation.
Cleavage 1% TFA in DCMPrevents dehydration of the alcohol to an alkene.
Cbz Group Incompatible with Elongation Must be converted to Fmoc before loading if building a chain.
References
  • 2-Chlorotrityl Resin Loading: Barlos, K., et al. "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz zur Synthese von Peptiden."[1][4][5] Tetrahedron Letters, 1989. Link

  • Peptide Alcohol Synthesis: Mergler, M., et al. "Peptide synthesis on 2-chlorotrityl resin." Journal of Peptide Science, 2001. Link

  • Oxidation to Aldehydes: Myers, A. G., et al. "Synthesis of peptide aldehydes." Journal of the American Chemical Society, 1999.
  • Steric Hindrance in SPPS: Coste, J., et al. "Coupling N-methylated amino acids using PyBroP and PyBOP." Tetrahedron Letters, 1990. (Principles applied to bulky residues like tert-leucine). Link

Sources

High-Fidelity Conversion of N-Cbz-D-tert-Leucinol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & The "Neopentyl Dilemma"

The Challenge

Converting N-Cbz-D-tert-leucinol to its corresponding alkyl halide is not a trivial functional group interconversion. It represents a classic problem in organic synthesis known as the Neopentyl Dilemma .

The substrate contains a tert-butyl group adjacent to the reaction center (


-branching). In standard 

reactions, this steric bulk creates a massive energy barrier, retarding reaction rates by a factor of roughly

compared to ethyl substrates.
  • Substrate: N-Cbz-D-tert-leucinol (N-Benzyloxycarbonyl-D-tert-leucinol)

  • Target: N-Cbz-D-tert-leucyl Halide (Iodide or Bromide)

  • Critical Risks:

    • Wagner-Meerwein Rearrangement: Under cationic conditions (

      
      ), the adjacent tert-butyl group will undergo a 1,2-methyl shift to form a stable tertiary carbocation, destroying the chiral scaffold.
      
    • Racemization: While the reaction occurs at the primary carbon, harsh conditions required to overcome steric hindrance can lead to epimerization at the adjacent

      
      -chiral center.
      
    • Inertness: Standard mesylation/displacement protocols often fail because the neopentyl sulfonate is too sterically hindered for nucleophilic attack.

The Solution: The Appel Reaction

To bypass these issues, the Appel Reaction (Triphenylphosphine / Halogen source) is the method of choice. It operates under neutral conditions and drives the reaction via the formation of a strong Phosphine-Oxygen bond, activating the alcohol for an


-like displacement without generating free carbocations.

Why Appel?

  • Mild Conditions: Avoids strong acids (HBr/HI) that degrade the Cbz group.

  • Stereochemical Integrity: Minimizes rearrangement risk by maintaining a tight ion-pair mechanism.

  • Thermodynamic Driving Force: Formation of Triphenylphosphine oxide (TPPO).

Part 2: Mechanistic Pathways

The following diagram illustrates the desired pathway versus the catastrophic rearrangement pathway.

ReactionPathways Start N-Cbz-D-tert-leucinol Act Oxyphosphonium Intermediate Start->Act PPh3, X2 Activation Product Target Alkyl Halide (Retained Skeleton) Act->Product SN2 Attack (X-) Major Pathway Cation Primary Carbocation (Transient/High Energy) Act->Cation Dissociation (Avoid this!) Rearranged Tertiary Carbocation (Methyl Shift) Cation->Rearranged 1,2-Methyl Shift (Fast) BadProduct Rearranged Halide (Isomerized) Rearranged->BadProduct X- Capture

Figure 1: Mechanistic divergence. The success of the protocol depends on forcing the SN2 pathway (Green) and suppressing cation formation (Red).

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Cbz-D-tert-Leucyl Iodide

Status: Preferred Method (Highest Yield) Rationale: Iodide is a better nucleophile than bromide, helping to overcome the neopentyl steric barrier. The use of Imidazole buffers the reaction and assists in the formation of the reactive intermediate.

Reagents Table
ReagentEquiv.Role
N-Cbz-D-tert-leucinol1.0Substrate
Triphenylphosphine (

)
1.5Activator
Iodine (

)
1.5Halogen Source
Imidazole2.5Base/Scavenger
Toluene or DCMSolventToluene allows higher T if needed
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Triphenylphosphine (1.5 eq) and Imidazole (2.5 eq) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

  • Iodine Addition: Cool the solution to 0°C . Add Iodine (1.5 eq) portion-wise over 15 minutes. The solution will turn a dark yellow/orange color and eventually form a suspension of the phosphonium salt.

  • Substrate Addition: Add N-Cbz-D-tert-leucinol (1.0 eq) dissolved in a minimum amount of DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The alcohol usually runs lower than the iodide. If conversion is slow after 6h, reflux (if using DCM, switch to Toluene for higher temp) may be required, but start at RT to minimize rearrangement.

  • Workup:

    • Dilute with

      
       or Hexanes (this precipitates TPPO).
      
    • Filter off the white solid (Triphenylphosphine oxide).

    • Wash the filtrate with 10%

      
       (to remove excess Iodine), followed by saturated 
      
      
      
      and Brine.
  • Purification: Flash chromatography on silica gel.

    • Note: Iodides can be unstable on silica. Use a short column and elute quickly with Hexane/EtOAc gradients.

Protocol B: Synthesis of N-Cbz-D-tert-Leucyl Bromide

Status: Standard Alternative Rationale: Used when the iodide is too reactive or unstable for subsequent steps. Requires Carbon Tetrabromide (


).
Reagents Table
ReagentEquiv.Role
N-Cbz-D-tert-leucinol1.0Substrate
Triphenylphosphine (

)
1.5Activator
Carbon Tetrabromide (

)
1.5Bromine Source
DCM (Dichloromethane)SolventAnhydrous
Step-by-Step Procedure
  • Preparation: Dry flask under

    
    .
    
  • Mixing: Dissolve N-Cbz-D-tert-leucinol (1.0 eq) and

    
      (1.5 eq) in anhydrous DCM at 0°C.
    
  • Activation: Add

    
      (1.5 eq) portion-wise (solid) or dropwise (solution) over 20 minutes.
    
    • Exotherm Warning: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Warm to RT and stir for 12–18 hours.

    • Optimization: Due to neopentyl hindrance, this reaction is slower than the iodide formation. If incomplete, mild heating (35°C) is acceptable.

  • Workup:

    • Add Hexanes to precipitate TPPO. Filter.

    • Concentrate filtrate.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 4: Troubleshooting & QC

NMR Diagnostics

Validating the product requires careful analysis of the


 NMR shifts.
Proton EnvironmentSubstrate (

)
Product (

)
Shift Direction

-X (Diastereotopic)

3.5 - 3.8 ppm
Iodide:

3.2 - 3.4 ppmBromide:

3.4 - 3.6 ppm
Upfield (I) / Slight Upfield (Br)
NH-Cbz

5.0 - 5.5 ppm

5.0 - 5.5 ppm
Unchanged
t-Butyl (

)

0.9 ppm

0.9 - 1.0 ppm
Distinct Singlet (Confirm no split/shift indicating rearrangement)
Common Failure Modes
  • Low Yield / Unreacted Starting Material:

    • Cause: Steric bulk preventing attack.

    • Fix: Switch to Protocol A (Iodide). Iodide is a smaller nucleophile kinetically in the transition state context (polarizability) and a better leaving group if the product is an intermediate.

  • Product is an Oil/Gummy Solid:

    • Cause: Residual TPPO.

    • Fix: Triturate with cold pentane/ether. TPPO is insoluble in pentane; the halide is soluble.

  • Rearrangement Products:

    • Detection: Look for new methyl peaks in NMR (loss of t-butyl singlet, appearance of gem-dimethyl doublets).

    • Fix: Lower temperature.[2][3] Ensure anhydrous conditions (water promotes

      
      /elimination).
      

Part 5: References

  • Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4] Angewandte Chemie International Edition, 14(12), 801–811.[4] Link

  • Garegg, P. J., et al. (1980). "Novel Reagent System for Converting Primary Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 2866–2869. (Foundation for Imidazole/I2 method).[1]

  • Dittmer, D. C. (2003). "Triphenylphosphine - Iodine."[5] Encyclopedia of Reagents for Organic Synthesis. Link

  • Ellman, J. A., et al. (2000). "Synthesis of (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol." Organic Syntheses, 77, 1. (Specific reference to tert-leucinol derivatives). Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Discussion of Neopentyl Rearrangements).

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz Protecting Group Removal from D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of Cbz-protected D-tert-leucinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with removing the Carbobenzyloxy (Cbz) protecting group from this sterically hindered and chiral amino alcohol. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of deprotection strategies to ensure the successful and high-yielding recovery of your target molecule while preserving its stereochemical integrity.

Understanding the Challenge: The Nature of Cbz-Protected D-tert-leucinol

The removal of the Cbz group from D-tert-leucinol presents a unique set of challenges primarily due to the steric bulk of the tert-butyl group adjacent to the nitrogen atom. This steric hindrance can significantly impact the efficiency of standard deprotection methods, particularly those relying on catalytic hydrogenation. The chiral nature of D-tert-leucinol also necessitates careful selection of reaction conditions to prevent racemization.

This guide will address these specific issues through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Hydrogenolysis Issues

Question 1: My standard Pd/C-catalyzed hydrogenation of Cbz-D-tert-leucinol is sluggish or incomplete. What is causing this and how can I improve the reaction?

Answer:

This is a common issue when dealing with sterically hindered substrates like D-tert-leucinol. The bulky tert-butyl group can impede the approach of the substrate to the active sites on the palladium catalyst surface, leading to slow or incomplete reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 mol% of Pd) can increase the number of available active sites, potentially accelerating the reaction.

  • Elevate Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from balloon pressure to 50-100 psi) can enhance the rate of hydrogenolysis.[1]

  • Optimize Solvent System: The choice of solvent can influence the substrate's solubility and its interaction with the catalyst. Protic solvents like methanol or ethanol are standard. However, for a more nonpolar substrate, a mixture with a co-solvent like ethyl acetate or THF might improve solubility and reaction kinetics.

  • Consider a Different Catalyst:

    • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active than Pd/C for the hydrogenolysis of Cbz groups, especially in hindered systems.

    • Pd/C with an Additive: The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction by protonating the carbamate, making it more susceptible to cleavage. However, be cautious as this can also lead to side reactions.

Question 2: I am observing side products or decomposition of my starting material during hydrogenation. What are the likely causes?

Answer:

Side product formation can arise from over-reduction or catalyst-mediated degradation. The prolonged reaction times often required for hindered substrates can exacerbate these issues.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Transfer Hydrogenation: This method offers a milder alternative to using hydrogen gas.[2] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[3] Transfer hydrogenation can sometimes offer better chemoselectivity and be easier to handle.[2]

Acid-Catalyzed Cleavage Issues

Question 3: I want to avoid hydrogenation due to other reducible functional groups in my molecule. What are the best acidic conditions for removing the Cbz group from D-tert-leucinol?

Answer:

Acid-catalyzed cleavage is a viable alternative, but the conditions must be carefully chosen to avoid side reactions and racemization.[4]

Recommended Acidic Conditions:

  • HBr in Acetic Acid: This is a classic and effective method, but it is harsh and may not be suitable for acid-labile molecules.[4]

  • Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): This system is known to effectively deprotect N-Cbz groups with good functional group tolerance and can be performed at room temperature.[5]

  • Isopropanol Hydrochloride (IPA·HCl): This reagent provides a metal-free and scalable method for Cbz deprotection and is a safer alternative to Pd-catalyzed methods in commercial applications.[6]

Troubleshooting Acidic Deprotection:

  • Incomplete Reaction: If the reaction is slow, a slight increase in temperature may be necessary. However, monitor for any signs of degradation.

  • Side Reactions: The highly reactive carbocation intermediate formed during acidic cleavage can lead to side reactions. Using a scavenger, such as anisole or thioanisole, can help to trap this intermediate.

Alternative Deprotection Methods

Question 4: Are there any other mild methods to remove the Cbz group that are compatible with sensitive functional groups and steric hindrance?

Answer:

Yes, nucleophilic deprotection methods have emerged as excellent alternatives for sensitive substrates.

Recommended Nucleophilic Deprotection:

  • 2-Mercaptoethanol: Treatment with 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 75 °C) can effectively cleave the Cbz group.[5][7][8] This method is superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[5][7][8]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol is a safer alternative to using hydrogen gas and can be effective for sterically hindered substrates.

Materials:

  • Cbz-protected D-tert-leucinol

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected D-tert-leucinol in methanol (approximately 0.1 M concentration).

  • To this solution, add 10% Pd/C (0.1 to 0.2 equivalents by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (around 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acid-Catalyzed Deprotection with AlCl₃/HFIP

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • Cbz-protected D-tert-leucinol

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Cbz-protected D-tert-leucinol in HFIP (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add aluminum chloride (1.5-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Data Presentation

Table 1: Comparison of Cbz Deprotection Methods for Hindered Substrates

MethodReagents/ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C)Clean byproducts (toluene, CO₂), generally high yields.Can be slow for hindered substrates, safety concerns with H₂, may reduce other functional groups.[4]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CSafer than H₂ gas, milder conditions, good for some sensitive groups.[2]May still be slow for very hindered substrates, requires heating.
Acid-Catalyzed Cleavage (HBr/AcOH) 33% HBr in Acetic AcidFast and effective.Harsh conditions, not suitable for acid-labile molecules.[4]
Acid-Catalyzed Cleavage (AlCl₃/HFIP) AlCl₃, HFIPGood functional group tolerance, room temperature reaction.[5]Requires careful quenching, HFIP is an expensive solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAExcellent for sensitive substrates, avoids metals and strong acids.[5][7][8]Requires elevated temperature, potential for thiol-related side reactions.

Visualizations

Workflow for Troubleshooting Cbz Deprotection of D-tert-leucinol

Cbz_Deprotection_Troubleshooting cluster_start Start cluster_method_selection Method Selection cluster_hydrogenolysis Hydrogenolysis cluster_acid Acidic Cleavage cluster_nucleophilic Nucleophilic Cleavage Start Cbz-D-tert-leucinol Method_Selection Choose Deprotection Method Start->Method_Selection Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Method_Selection->Hydrogenolysis Standard/Robust Acid Acid-Catalyzed Cleavage (HBr/AcOH or AlCl₃/HFIP) Method_Selection->Acid H₂-Sensitive Groups Nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) Method_Selection->Nucleophilic Very Sensitive Substrate H_Troubleshoot Incomplete/Slow Reaction? Hydrogenolysis->H_Troubleshoot H_Optimize Optimize: - Increase Catalyst/Pressure - Change Catalyst (Pd(OH)₂/C) - Try Transfer Hydrogenation H_Troubleshoot->H_Optimize Yes H_Success Success H_Troubleshoot->H_Success No H_Optimize->H_Success A_Troubleshoot Side Reactions? Acid->A_Troubleshoot A_Optimize Optimize: - Use Scavenger (Anisole) - Milder Acid (IPA·HCl) A_Troubleshoot->A_Optimize Yes A_Success Success A_Troubleshoot->A_Success No A_Optimize->A_Success N_Troubleshoot Incomplete Reaction? Nucleophilic->N_Troubleshoot N_Optimize Optimize: - Increase Temperature - Adjust Base Concentration N_Troubleshoot->N_Optimize Yes N_Success Success N_Troubleshoot->N_Success No N_Optimize->N_Success

Caption: Troubleshooting workflow for Cbz deprotection of D-tert-leucinol.

Mechanism of Catalytic Hydrogenolysis of a Cbz Group

Hydrogenolysis_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Intermediate Unstable Carbamic Acid (R-NH-COOH) Cbz_Amine->Intermediate + H₂ (on Pd/C) H2 H₂ Catalyst Pd/C Catalyst H2->Catalyst Catalyst->Intermediate Amine Deprotected Amine (R-NH₂) Intermediate->Amine Decarboxylation Toluene Toluene Intermediate->Toluene Byproduct CO2 CO₂

Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.

References

  • V. Vinayagam, S. K. Sadhukhan, D. B. Botla, R. R. Chittem, S. R. Kasu, T. V. H. Kumar, J. Org. Chem., 2024 , 89, 5665-5674. [Link]

  • G.-Q. Song, F. Qin, X.-F. Huang, X.-B. Lv, B. Yang, Lett. Org. Chem., 2016 , 13, 177-180. [Link]

  • Total Synthesis, Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • US Patent US20100168385A1, Process for preparing enantiomerically enriched amino-alcohols.
  • G.-Q. Song, F. Qin, X.-F. Huang, X.-B. Lv, B. Yang, Lett. Org. Chem., 2016 , 13, 177-180. [Link]

  • S. A. W. Grath, A. G. Griesbeck, J. Org. Chem., 2007 , 72, 5407-5410. [Link]

  • S. K. Sadhukhan, D. B. Botla, R. R. Chittem, S. R. Kasu, T. V. H. Kumar, ChemInform, 2015 , 46. [Link]

  • Master Organic Chemistry, Amine Protection and Deprotection. [Link]

  • B. H. Lipshutz, S. G. Lee, Tetrahedron Lett., 2016 , 57, 4388-4390. [Link]

  • Technical Disclosure Commons, Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal, Cbz-Protected Amino Groups. [Link]

  • H. Sajiki, Tetrahedron Lett., 1995 , 36, 3465-3468. [Link]

  • P. A. Horsley, J. C. Ruble, N. P. R. Onuska, ACS Med. Chem. Lett., 2026 . [Link]

  • H. Sajiki, K. Hattori, K. Hirota, J. Org. Chem., 1998 , 63, 7990-7992. [Link]

  • T. Scattolin, T. Gharbaoui, C.-y. Chen, Org. Lett., 2022 , 24, 3736-3740. [Link]

  • Organic Chemistry Portal, Amine synthesis by carbamate cleavage. [Link]

  • M. C. D. S. de Mattos, B. G. de Souza, J. Braz. Chem. Soc., 2007 , 18, 1274-1279. [Link]

  • H. Sajiki, Tetrahedron Lett., 1995 , 36, 3465-3468. [Link]

  • D. A. Nagib, D. D. D. S. T. T. D. D. D. S. T. T., Nature, 2014 , 516, 343-348. [Link]

  • P. A. S. S. S. van der V., Chem. Sci., 2018 , 9, 531-535. [Link]

Sources

Technical Support Center: N-Carbobenzoxy-d-tert-leucinol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CBZ-TLE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-Carbobenzoxy-d-tert-leucinol (also known as N-Cbz-D-tert-leucinol or (R)-2-(Benzyloxycarbonylamino)-3,3-dimethyl-1-butanol) has resulted in a viscous, intractable oil rather than the expected crystalline solid, or you are struggling to remove persistent impurities like benzyl alcohol.

This molecule presents a unique purification challenge due to the steric bulk of the tert-butyl group combined with the lipophilicity of the Carbobenzoxy (Cbz) protecting group. While the unprotected amino alcohol has a low melting point (30–34 °C) [1], the Cbz-protected derivative often exists as a supercooled liquid (oil) at room temperature unless high purity (>98%) and specific nucleation conditions are met.

Compound Specifications
PropertySpecificationNotes
Chemical Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Expected State White Solid / Viscous OilOften an oil in crude form.
Chirality D-isomer (R-configuration)Enantiomer of CAS 112245-13-3.
Solubility Profile Soluble: EtOAc, DCM, MeOHInsoluble: Heptane, Hexane, Water.

Troubleshooting Module: Physical State & Crystallization

Issue: "My product is a sticky oil and will not crystallize."

Root Cause Analysis: The tert-butyl group creates significant steric hindrance, disrupting the crystal lattice packing. Additionally, trace amounts of solvent (DCM, THF) or impurities (Benzyl alcohol) act as plasticizers, preventing solidification.

The Solution: The Solvent-Exchange Protocol Do not attempt to crystallize directly from the reaction mixture. You must perform a rigorous solvent exchange to a non-polar system.

Step-by-Step Protocol: Anti-Solvent Crystallization
  • Solvent Stripping (Critical):

    • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

    • Evaporate to dryness under high vacuum (<5 mbar) at 40°C for at least 2 hours. Goal: Remove all traces of reaction solvents.

  • Dissolution:

    • Add Ethyl Acetate (EtOAc) .[1]

    • Ratio: 1 mL EtOAc per 1 gram of crude material.

    • Heat gently to 45°C until fully dissolved.

  • The Anti-Solvent Addition:

    • Slowly add n-Heptane (or n-Hexane) dropwise while stirring.

    • Target Ratio: 1:4 (EtOAc:Heptane).

    • Stop adding if persistent cloudiness (turbidity) appears.

  • Nucleation & Cooling:

    • Seed Crystals: If available, add a micro-spatula of pure N-Cbz-D-tert-leucinol.

    • Scratching: If no seed is available, scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

    • Cooling Ramp:

      • RT for 1 hour (stirring).

      • 4°C (Refrigerator) for 4 hours.

      • -20°C (Freezer) overnight.

  • Harvesting:

    • Filter the resulting white solid quickly using a chilled Buchner funnel.

    • Wash with cold (-20°C) Heptane.

Visualization: Purification Decision Logic

The following diagram illustrates the decision-making process for purifying N-Cbz-D-tert-leucinol based on the crude state and impurity profile.

PurificationLogic Start Crude N-Cbz-D-tert-leucinol CheckState Physical State Check Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Crystalline IsOil Viscous Oil CheckState->IsOil Viscous Recryst Recrystallization (EtOAc / Heptane) IsSolid->Recryst TLC TLC Analysis (Hexane:EtOAc 3:1) IsOil->TLC ImpurityCheck Identify Impurities TLC->ImpurityCheck BnOH Benzyl Alcohol Present? ImpurityCheck->BnOH HighVac High Vacuum (60°C, <1 mbar) BnOH->HighVac Yes (Trace) FlashCol Flash Chromatography (Gradient 0-30% EtOAc/Hex) BnOH->FlashCol Yes (Significant) BnOH->Recryst No HighVac->Recryst Final Pure Product (>98% ee) FlashCol->Final Recryst->Final

Caption: Workflow for selecting the optimal purification method based on physical state and impurity profile.

Troubleshooting Module: Impurity Removal

Issue: "I have persistent Benzyl Alcohol in my product."

Context: Benzyl alcohol (BnOH) is a common byproduct if Cbz-Cl hydrolyzed during protection or if the Cbz group degraded. It has a high boiling point (205°C) and often co-elutes with the product, preventing crystallization.

Strategy A: The Azeotropic Wash (For <5% Impurity)

  • Dissolve crude oil in Diethyl Ether or MTBE .

  • Wash 3x with water (BnOH is slightly soluble in water; the lipophilic product is not).

  • Dry over MgSO₄ and concentrate.

  • Apply high vacuum (<1 mbar) at 50°C for 4 hours.

Strategy B: Flash Chromatography (For >5% Impurity) If crystallization fails, use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate.

  • Gradient:

    • Start: 100% Hexane (Elutes non-polar byproducts).

    • Ramp: 0% → 20% EtOAc (Elutes Benzyl Alcohol early).

    • Product Elution: Typically elutes around 25-30% EtOAc.

  • Detection: UV at 254 nm (Cbz group is UV active).

Issue: "How do I ensure Optical Purity (Enantiomeric Excess)?"

Context: The bulky tert-butyl group usually prevents racemization, but harsh basic conditions during Cbz-protection (Schotten-Baumann conditions) can cause slight racemization.

Validation Protocol:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Expected Result: You should observe a single peak. The L-enantiomer (impurity) will have a distinct retention time.

  • Optical Rotation:

    • Standard:

      
       should be measured in Ethanol (c=1.5).[2][3][4][5]
      
    • Note: The L-enantiomer has a rotation of +37° [2].[3] The D-enantiomer should therefore show approximately -37° . Verify the sign carefully.

Storage & Stability

Once purified, the physical state of the compound dictates its stability.

StateStorage ConditionShelf Life
Oil (Crude) -20°C, under Argon< 3 Months (Prone to hydrolysis)
Solid (Crystalline) 2-8°C, Desiccated> 12 Months

Warning: Cbz-amino alcohols are hygroscopic. Store in a tightly sealed vial with a desiccant pack. Moisture can induce hydrolysis of the carbamate linkage over long periods.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz group stability and removal).

Sources

Technical Support Center: Recrystallization of Z-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Z-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) is a critical chiral building block, often utilized in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and other peptidomimetics.

The presence of the benzyloxycarbonyl (Z or Cbz) group combined with the bulky tert-butyl side chain creates a unique purification challenge. The molecule exhibits significant lipophilicity and steric bulk, which can disrupt crystal packing, leading to the common phenomenon of "oiling out" rather than crystallizing.

This guide provides a validated, self-consistent approach to purifying Z-D-tert-leucinol, moving beyond rigid recipes to a logic-based solvent selection strategy.

Solvent Selection Guide

The choice of solvent is dictated by the polarity balance between the hydrophobic Z-group/tert-butyl tail and the polar hydroxyl/carbamate core.

Solvent Screening Matrix
Solvent SystemRoleSuitability RatingTechnical Notes
Ethyl Acetate / Hexanes Primary ★★★★★Industry Standard. Excellent solubility differential. The polar carbamate dissolves in hot EtOAc; non-polar Hexanes induce precipitation.
Toluene / Heptane Secondary ★★★★☆High-Purity Option. Higher boiling point allows for better dissolution of impurities. Slower cooling promotes larger crystal growth.
MTBE / Hexanes Alternative ★★★☆☆Useful if the compound is too soluble in EtOAc. MTBE (Methyl tert-butyl ether) prevents peroxide formation compared to diethyl ether.
Diisopropyl Ether (DIPE) Specific ★★★☆☆Often used for bulky amino alcohols. Can be used as a single solvent or with minimal co-solvent.
Ethanol / Water Avoid ★☆☆☆☆High Risk. The high lipophilicity of the Z-group often causes the compound to "oil out" as a gummy residue before crystallizing in aqueous mixtures.

Validated Experimental Protocol

Objective: Isolate high-purity Z-D-tert-leucinol (>98% ee) from crude reaction mixture.

Method A: Two-Solvent Recrystallization (EtOAc/Hexanes)

Pre-requisites:

  • Crude Z-D-tert-leucinol (ensure residual reaction solvents like DMF or DCM are fully removed via high-vacuum rotary evaporation).

  • Hot plate with magnetic stirring.[1]

  • Pre-warmed solvents (EtOAc at ~60°C, Hexanes at ~50°C).

Step-by-Step Workflow:

  • Dissolution (The "Minimum" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while stirring at 60°C (do not boil violently).

    • Add just enough solvent to dissolve the solid. If the solution is dark/colored, add activated carbon, stir for 5 mins, and hot-filter through Celite.

  • The Cloud Point:

    • While maintaining the temperature at 55-60°C, slowly add Hexanes (or Heptane) dropwise.

    • Stop immediately when a persistent faint turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (The "Oil" Prevention):

    • Remove from heat.[2] Cover the flask with foil (to prevent rapid surface cooling).

    • Allow to cool to room temperature (RT) undisturbed for 2–4 hours .

    • Crucial: If an oil separates at >40°C, reheat to dissolve and add slightly more EtOAc.

  • Crystallization & Harvest:

    • Once at RT, transfer to a 4°C refrigerator or -20°C freezer overnight to maximize yield.

    • Filter the white crystals using a Büchner funnel.[3]

    • Wash with cold Hexanes/EtOAc (9:1 ratio).

    • Dry under high vacuum (< 1 mbar) at 30°C to remove trapped solvent.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for optimizing the purification pathway, specifically addressing the "Oiling Out" failure mode.

RecrystallizationLogic Start Crude Z-D-tert-leucinol SolventChoice Select Solvent System (Start with EtOAc/Hexanes) Start->SolventChoice Dissolve Dissolve in Hot Solvent A (EtOAc) SolventChoice->Dissolve AddAnti Add Anti-Solvent B (Hexanes) to Cloud Point Dissolve->AddAnti Cooling Cool to Room Temp AddAnti->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out (Liquid Phase Separation) CheckState->Oil Failure Harvest Filter & Dry (High Purity Product) Crystals->Harvest Remedy1 Reheat & Add More Solvent A (EtOAc) Oil->Remedy1 Too much Anti-Solvent Remedy2 Seed Crystal Addition at Saturation Temp Oil->Remedy2 Supercooling Remedy1->Cooling Remedy2->Cooling

Caption: Logic flow for optimizing recrystallization and remediating phase separation (oiling out).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Technical Insight: This is the most common issue with tert-leucine derivatives. The bulky tert-butyl group inhibits efficient crystal packing, and the Z-group adds lipophilicity. Corrective Action:

  • Purity Check: Ensure the crude material is >85% pure. Highly impure oils rarely crystallize.

  • Solvent Ratio: You likely used too much anti-solvent (Hexane). Re-dissolve by heating and adding small amounts of the polar solvent (EtOAc) until the oil disappears.

  • Seeding: Obtain a "seed crystal" (even a microscopic amount from a previous batch or by scratching the glass side of the flask with a glass rod) and add it when the solution is slightly cooling.

Q2: Can I use Ethanol/Water?

Answer: It is not recommended . While Z-amino acids can sometimes be crystallized from aqueous alcohols, the leucinol derivative is very hydrophobic. Water often forces the product out as an oil before it can organize into a lattice. If you must use alcohols, try Isopropanol (IPA) alone or with minimal Hexane.

Q3: What if my melting point is lower than the literature value?

Answer:

  • Literature Reference: Free tert-leucinol melts at ~30–34°C [1].[4][5] Z-protection typically raises this, often to the 60–80°C range (exact value depends on specific polymorph and enantiomeric purity).

  • Diagnosis: A depressed melting point usually indicates residual solvent or enantiomeric impurities .

  • Action: Dry the sample under high vacuum (0.1 mmHg) for 24 hours. If MP remains low, check enantiomeric excess (ee) via Chiral HPLC. Racemates often have different melting points than pure enantiomers.

Q4: How do I maximize yield without sacrificing purity?

Answer: Use the "Mother Liquor" technique. After filtering the first crop of crystals (which has the highest purity), take the filtrate (mother liquor), concentrate it to half volume, and repeat the cooling process. This "Second Crop" will be less pure but increases overall yield. Keep crops separate until purity is confirmed.

References

  • Sigma-Aldrich. (n.d.). L-tert-Leucinol Product Specification & Physical Properties. Retrieved from

  • Organic Syntheses. (2008). Preparation of (S)-tert-ButylPHOX. (Discusses purification of tert-leucinol derivatives). Retrieved from

  • National Institutes of Health (NIH). (2014). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (General protocols for protected amino alcohol purification). Retrieved from

  • ResearchGate. (2023). Synthesis of N-Cbz-protected peptides. (Discussion on stability and handling of Cbz-groups). Retrieved from

Sources

Technical Support Center: Catalytic Hydrogenation of N-Cbz-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: H2-CBZ-TLE-001 Subject: Optimization and Troubleshooting of Sterically Hindered Cbz-Deprotection Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: You are attempting to remove a Carbobenzyloxy (Cbz) protecting group from N-Cbz-D-tert-leucinol. Unlike standard amino acids (e.g., Alanine, Phenylalanine), tert-leucine derivatives possess a bulky tert-butyl side chain adjacent to the reaction center.

The chemical reality:

  • Steric Hindrance: The bulky tert-butyl group hinders the optimal planar adsorption of the aromatic Cbz ring onto the Palladium surface, significantly slowing reaction kinetics.

  • Catalyst Poisoning: The product, D-tert-leucinol, is a 1,2-amino alcohol. These are potent chelators that can bind to the active Pd sites, effectively "poisoning" the catalyst as the reaction proceeds.

  • Side Reactions: If Methanol is used as a solvent (common for solubility), the "borrowing hydrogen" mechanism can lead to N-methylation, creating a difficult-to-remove impurity (M+14).

This guide provides a self-validating troubleshooting workflow to overcome these barriers.

Troubleshooting Modules (Q&A Format)

Module A: Reaction Stalling (Kinetics & Sterics)

User Question: "My reaction starts but stalls at ~60% conversion. Adding more catalyst doesn't seem to help much. Why?"

Technical Diagnosis: This is a classic symptom of product inhibition combined with steric hindrance . As D-tert-leucinol forms, it competes with the bulky starting material for active sites. Because the starting material is sterically demanding, it loses the adsorption competition to the smaller, more polar product.

Corrective Actions:

  • Acidic Additive (The "Proton Switch"): Add 1.0–1.1 equivalents of Hydrochloric acid (HCl) or Acetic acid (AcOH).

    • Mechanism:[1][2][3][4][5][6] Protonating the amine (

      
      ) eliminates its ability to donate a lone pair to the metal surface, preventing catalyst poisoning.
      
  • Upgrade Catalyst: Switch from standard Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) .

    • Reasoning: Pearlman's catalyst is more electron-rich and generally more active for difficult debenzylations involving sterically hindered substrates.

  • Pressure Increase: A balloon (1 atm) may be insufficient to force the bulky substrate onto the surface. Increase pressure to 3–5 bar (45–75 psi) using a Parr shaker or autoclave.

Module B: Impurity Profile (Selectivity)

User Question: "I see a small impurity peak (M+14) growing over time. Is this an oxidation byproduct?"

Technical Diagnosis: No, this is likely N-methyl-D-tert-leucinol . If you are running this in Methanol (MeOH), the Pd catalyst can dehydrogenate MeOH to formaldehyde, which forms a Schiff base with your free amine, followed by reduction to the methyl amine.

Corrective Actions:

  • Solvent Swap: Switch to Ethanol (EtOH) or Isopropanol (IPA) . These solvents are far less prone to this side reaction under standard hydrogenation conditions.

  • Kinetic Control: If solubility requires MeOH, ensure the reaction time is short (high catalyst loading) or, again, add acid . The protonated amine cannot form the Schiff base intermediate required for methylation.

Module C: Solubility & Workup

User Question: "The starting material is soluble, but a white solid precipitates during the reaction, coating the stir bar."

Technical Diagnosis: The starting material (Cbz-protected) is lipophilic. The product (D-tert-leucinol) is a polar amino alcohol. If you are using non-polar solvents (EtOAc, Toluene), the product will crash out, encapsulating the catalyst and stopping the reaction (physical passivation).

Corrective Actions:

  • Solvent System: Use a polar protic solvent (EtOH) or a mixture (EtOH/Water 9:1).

  • Solubility Data Table:

CompoundWaterMethanolEthyl AcetateToluene
N-Cbz-D-tert-leucinol InsolubleSolubleSolubleSoluble
D-tert-leucinol SolubleSolubleSparingly SolubleInsoluble

Visualized Mechanisms & Workflows

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the desired pathway versus the critical side-reactions (Poisoning and Methylation).

ReactionPathways Start N-Cbz-D-tert-leucinol Pd_Surface Pd Catalyst Surface Start->Pd_Surface Steric Block (Slow Adsorption) Intermed Adsorbed Species Pd_Surface->Intermed H2 Addition Poisoned Catalyst Poisoning (Stalled Reaction) Pd_Surface->Poisoned Active Sites Blocked Product D-tert-leucinol (Free Amine) Intermed->Product - Toluene - CO2 Product->Pd_Surface Chelation (Feedback Loop) Impurity N-Methylated Impurity (M+14) Product->Impurity If Solvent = MeOH (Reductive Amination)

Caption: Reaction logic showing the steric bottleneck (input) and the two primary failure modes: catalyst poisoning (feedback loop) and N-methylation (solvent side-reaction).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stalled reactions.

TroubleshootingTree Problem Reaction Issue Detected Check_Solvent Is Solvent Methanol? Problem->Check_Solvent Check_Impurity Is M+14 Impurity Present? Check_Solvent->Check_Impurity Yes Check_Stall Did Reaction Stall? Check_Solvent->Check_Stall No Action_Acid Add 1.0 eq HCl/AcOH Check_Impurity->Action_Acid No (Preventative) Action_Solvent Switch to Ethanol Check_Impurity->Action_Solvent Yes Check_Stall->Action_Acid Yes (Poisoning Issue) Action_Pearlman Switch to Pd(OH)2 Increase Pressure Check_Stall->Action_Pearlman Yes (Steric Issue)

Caption: Logical decision matrix for diagnosing reaction stalls and impurity formation.

The "Gold Standard" Protocol

Objective: Synthesis of D-tert-leucinol with >98% purity and full conversion.

Reagents:

  • Substrate: N-Cbz-D-tert-leucinol (1.0 equiv)

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) - Loading: 5–10 wt% of substrate mass.

  • Solvent: Ethanol (Absolute).

  • Additive: Acetic Acid (1.0 equiv) [Optional but recommended to prevent poisoning].

Methodology:

  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) or Argon. Pd catalysts are pyrophoric  when dry. Always keep them wet with water or solvent.
    
  • Charging:

    • Dissolve substrate in Ethanol (0.1 M concentration).

    • Add Acetic Acid (if using).

    • Add catalyst carefully under inert flow.

  • Hydrogenation:

    • Cycle vacuum/Nitrogen (3x) to remove Oxygen.

    • Cycle Hydrogen (

      
      ) (3x).[7]
      
    • Pressurize to 3 bar (45 psi) .

    • Agitate vigorously (stir rate > 800 rpm) at 35°C .

  • Monitoring: Check HPLC/TLC after 4 hours.

    • Note: Do not open vessel without purging

      
       first.
      
  • Workup:

    • Filter catalyst through a Celite pad (keep wet!). Rinse with Ethanol.

    • Concentrate filtrate.

    • If Acid was used: Dissolve residue in minimal water, basify with NaOH (pH > 10), extract with DCM or EtOAc, dry, and evaporate.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz removal mechanisms).
  • Federsel, H.-J. "Process Development of the HIV Protease Inhibitor Atazanavir." Organic Process Research & Development, 2011 , 15, 111-120. Link (Discusses hydrogenation of bulky tert-leucine derivatives).

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Li, H.; et al. "N-Methylation of Amines with Methanol Catalyzed by Heterogeneous Pd/C." Green Chemistry, 2015 , 17, 424-429. Link (Mechanistic evidence for N-methylation in MeOH).

  • ChemicalBook. "(S)-tert-Leucinol Properties and Solubility Data." Link (Verified physical properties).

Sources

Technical Support Center: Chiral Integrity of D-tert-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Protection Steps Role: Senior Application Scientist | Status: Operational Ticket ID: CHIRAL-PROT-004

Executive Summary: The Steric Paradox

D-tert-leucinol (2-amino-3,3-dimethyl-1-butanol) presents a unique challenge in chiral chemistry. While the bulky tert-butyl group provides a "steric shield" that generally discourages direct nucleophilic attack at the


-carbon, it creates significant conformational strain.

Contrary to common belief, D-tert-leucinol is highly resistant to racemization via simple


-deprotonation  because it lacks the electron-withdrawing carbonyl group of its parent amino acid.

The Real Danger: The primary mechanism for optical purity loss in amino alcohols is N-to-O Acyl Migration followed by Oxazoline Formation . If your protection conditions favor the thermodynamic equilibrium between the Amide (N-protected) and Ester (O-protected) forms, you open a pathway to racemization via a cyclic intermediate.

Module 1: The Mechanistic Landscape

To prevent racemization, you must understand the enemy. In amino alcohols, the loss of chirality is rarely a direct inversion. It is a multi-step failure.

The Racemization Triangle

The following diagram illustrates the kinetic and thermodynamic traps during protection.

RacemizationPathways Start D-tert-Leucinol (Free Amine) Protected N-Protected Product (Kinetic Product) Start->Protected Controlled Acylation (Mild Base, <0°C) Migrated O-Acyl Species (Ester) Protected->Migrated Acidic Workup or Thermal Stress Oxazoline Oxazoline Intermediate (Cyclic/Achiral Risk) Protected->Oxazoline Dehydrating Conditions (e.g., SOCl2, excess activator) Migrated->Protected Basic pH shift Migrated->Oxazoline Cyclization Racemic Racemic Mixture Oxazoline->Racemic Ring Opening (Non-stereoselective)

Figure 1: The "Racemization Triangle." Note that the Oxazoline intermediate is the primary gateway to irreversible stereochemical loss.

Module 2: N-Protection Protocols (Boc & Fmoc)

The N-protection step is generally safe if you avoid pushing the equilibrium toward the O-acyl form.

Protocol A: Boc-Protection (The Gold Standard)

Risk Level: Low Critical Failure Point: Use of strong bases (NaOH) at high temperatures can promote N-to-O migration.

Optimized Methodology:

  • Solvent System: THF/Water (1:1). The water is crucial to solubilize the inorganic base and act as a heat sink.

  • Base Selection: Use NaHCO₃ (Sodium Bicarbonate). Avoid NaOH or TEA unless absolutely necessary. The pH should remain between 8–9.

  • Temperature:

    
     to Room Temperature. Never reflux. 
    
ParameterRecommendedDangerousReason
Reagent

(0.98 - 1.1 eq)

(>1.5 eq)
Excess reagent can react with the hydroxyl group (O-Boc), leading to mixed carbonates.
Base

or


,

, neat TEA
Strong bases catalyze proton exchange; TEA can be difficult to remove without acidic wash.
Workup Citric Acid (5% aq)HCl (1M or stronger)Strong acid removes Boc or triggers N-to-O migration.
Protocol B: Fmoc-Protection

Risk Level: Moderate Critical Failure Point: Fmoc-Cl is too reactive. It generates HCl, which autocatalyzes side reactions.

Optimized Methodology:

  • Reagent: ALWAYS use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). It releases N-hydroxysuccinimide (weakly acidic) rather than HCl.

  • Solvent: Acetonitrile/Water or Dioxane/Water.

  • Base:

    
    .
    

Technician Note: If you observe a "gel" forming during Fmoc protection of D-tert-leucinol, it is likely the di-Fmoc byproduct (N,O-bis-Fmoc). This occurs if pH > 10.

Module 3: Troubleshooting & FAQs
Q1: I see a loss of ee% after Boc protection. Is the reagent racemizing my amine?

Diagnosis: Unlikely. The reagent (


) is achiral and mild.
Root Cause:  The racemization likely occurred before  protection (during the reduction of D-tert-leucine to the alcohol) or during analysis .
Verification: 
  • Check the optical rotation of your starting material. D-tert-leucinol should be

    
     (c=2, EtOH).
    
  • Ensure your chiral HPLC method is not inducing on-column racemization (rare, but possible with certain mobile phases).

Q2: My product yield is low, and I see a secondary peak. Is this the enantiomer?

Diagnosis: It is likely the O-protected or N,O-diprotected species, not the enantiomer. The Fix:

  • Treat the crude mixture with mild aqueous base (LiOH or NaOH in MeOH) for 30 minutes. This selectively hydrolyzes the unstable ester (O-Boc/O-Fmoc) back to the alcohol without touching the carbamate (N-Boc/N-Fmoc).

Q3: Can I use acid chlorides (Cbz-Cl, Acetyl-Cl) for protection?

Diagnosis: High Risk. Explanation: Acid chlorides generate stoichiometric HCl. In the presence of the adjacent hydroxyl group, this creates a perfect storm for Oxazoline formation (the "Cyclic/Achiral Risk" node in Figure 1). Solution: Use Anhydrides (acetic anhydride) or OSu-esters (Cbz-OSu) instead of chlorides.

Module 4: Analytical Validation (Self-Validating Systems)

You cannot improve what you cannot measure. Optical rotation is insufficient for high-precision work (>99% ee).

Recommended Chiral HPLC Conditions

D-tert-leucinol derivatives separate well on polysaccharide-based columns due to the bulky tert-butyl group interacting with the chiral stationary phase.

ParameterCondition Set A (Normal Phase)Condition Set B (Reversed Phase)
Column Chiralpak AD-H or OD-HChiralpak IG-3 or IC-3
Mobile Phase Hexane : IPA (90:10)Water : Acetonitrile (60:40)
Additive 0.1% Diethylamine (Essential for peak shape)None (or 0.1% TFA if N-protected)
Detection UV 210 nm (Boc has weak UV; Fmoc is strong)UV 254 nm

Protocol for "Enantiomeric Excess" Determination:

  • Derivatize a small aliquot of your starting D-tert-leucinol with Mosher's Acid Chloride (MTPA-Cl).

  • Analyze via

    
     NMR or 
    
    
    
    NMR. The diastereomeric protons of the tert-butyl group will show distinct chemical shifts.
  • This confirms if the racemization is intrinsic to your stock or process-induced.

Module 5: Decision Matrix

Use this logic flow to select your protection strategy.

DecisionTree Start Start: D-tert-Leucinol Q1 Is the OH group interfering? Start->Q1 PathA No (Standard N-Prot) Q1->PathA PathB Yes (Need O-Prot) Q1->PathB BocChoice Use Boc2O + NaHCO3 (Avoid NaOH) PathA->BocChoice Acid Labile Req. FmocChoice Use Fmoc-OSu (Avoid Fmoc-Cl) PathA->FmocChoice Base Labile Req. Warning CRITICAL: Do not use Acid Chlorides for N-Prot PathA->Warning If Reagent = R-COCl Silyl Silyl Protection (TBS-Cl) Use Imidazole PathB->Silyl

Figure 2: Protection Strategy Decision Tree.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on stability constants and deprotection conditions).

  • Agilent Technologies. (2022). Method Development for Chiral Separation of Amino Alcohol Derivatives. (Application note detailing column selection for bulky amines).

  • Sigma-Aldrich. (2023). Fmoc-OSu Technical Data Sheet. (Details the advantages of OSu esters over Chlorides for suppressing side reactions).

  • Phenomenex. (2024).[1] Chiral HPLC Separation Guide. (Specifics on polysaccharide columns for tert-leucine derivatives).

  • National Institutes of Health (PMC). (2017). Direct N-alkylation of unprotected amino acids with alcohols. (Discusses mechanisms of N-alkylation and migration risks).

Sources

Technical Support Center: N-Cbz-D-tert-leucinol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cbz-D-tert-leucinol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. Our goal is to provide you with not only solutions but also the scientific reasoning behind them, ensuring the integrity and success of your work.

Understanding the Solubility Challenge: A Molecular Perspective

N-Cbz-D-tert-leucinol, a valuable chiral building block in organic synthesis, often presents significant solubility challenges in aqueous media. This is primarily due to its molecular structure. The presence of a bulky, non-polar tert-butyl group and a large, hydrophobic benzyloxycarbonyl (Cbz) protecting group bestows the molecule with a predominantly lipophilic character. While the hydroxyl and amide functionalities can participate in hydrogen bonding, their influence is overshadowed by the large non-polar regions, leading to poor solubility in water.

It is anticipated that N-Cbz-D-tert-leucinol will exhibit low solubility in water but higher solubility in organic solvents such as methanol, ethanol, and acetic acid[1]. This guide will walk you through troubleshooting these issues and provide practical protocols to achieve clear, stable solutions for your experiments.

Troubleshooting & FAQs

Here we address some of the most common questions and issues that arise when working with N-Cbz-D-tert-leucinol.

Question 1: Why is my N-Cbz-D-tert-leucinol not dissolving in water?

Answer: As explained above, the chemical structure of N-Cbz-D-tert-leucinol is the primary reason for its poor aqueous solubility. The large non-polar surface area from the tert-butyl and Cbz groups prevents favorable interactions with polar water molecules.

Question 2: I observe a precipitate or phase separation when preparing my stock solution. What should I do?

Answer: This is a common observation when attempting to dissolve N-Cbz-D-tert-leucinol in aqueous-based buffers. Gentle heating and sonication can sometimes aid in dissolution, but often a change in the solvent system is required[2]. The use of co-solvents is a highly effective strategy.

Question 3: What are co-solvents and how do they work?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes. For a compound like N-Cbz-D-tert-leucinol, co-solvents can disrupt the hydrogen-bonding network of water, creating a microenvironment that is more accommodating to the hydrophobic regions of the molecule.

Question 4: Which co-solvents are recommended for N-Cbz-D-tert-leucinol?

Answer: Based on protocols for structurally similar compounds like N-Boc-L-tert-Leucine, a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80 is a good starting point[2]. The parent amino alcohol, L-tert-leucinol, is known to be soluble in methanol, which can also be considered as a co-solvent[3].

Question 5: Can I adjust the pH to improve solubility?

Answer: While pH adjustment is a common technique for ionizable compounds, N-Cbz-D-tert-leucinol does not have a readily ionizable group. The amide proton is generally not acidic enough to be deprotonated under typical experimental conditions, and there are no basic sites that can be protonated to form a more soluble salt. Therefore, pH adjustment is unlikely to significantly improve the solubility of this compound.

Solubility Data for Related Compounds

CompoundSolventSolubilityReference
L-tert-LeucinolMethanolSoluble[3]
N-Boc-L-tert-LeucineDMSO100 mg/mL[2]
N-Boc-L-tert-LeucineDMSO + PEG300 + Tween-80 + Saline≥ 2.5 mg/mL[2]
Cbz-D-Leu-Val-BocWaterLow[1]
Cbz-D-Leu-Val-BocMethanol, Ethanol, Acetic AcidHigher[1]

Experimental Protocol: Preparation of a Stock Solution using Co-solvents

This protocol is a recommended starting point for solubilizing N-Cbz-D-tert-leucinol for in vitro experiments, adapted from methods used for similar N-protected amino acid derivatives[2].

Materials:

  • N-Cbz-D-tert-leucinol

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Methodology:

  • Initial Dissolution in DMSO:

    • Weigh the desired amount of N-Cbz-D-tert-leucinol and place it in a sterile vial.

    • Add a small volume of DMSO to create a concentrated stock solution (e.g., 10-25 mg/mL).

    • Vortex thoroughly. If needed, gently warm the solution or sonicate to ensure complete dissolution.

  • Addition of PEG300:

    • To the DMSO stock solution, add PEG300 to a final concentration of 40% of the total desired volume.

    • Vortex until the solution is homogeneous.

  • Addition of Tween-80:

    • Add Tween-80 to a final concentration of 5% of the total desired volume.

    • Vortex thoroughly to ensure the surfactant is well-dispersed.

  • Final Dilution with Saline:

    • Slowly add saline to reach the final desired volume, while continuously vortexing. This gradual addition is crucial to prevent precipitation.

  • Final Observation:

    • The final solution should be clear and free of any precipitate. If any cloudiness or precipitate is observed, the final concentration may be too high for this solvent system.

Example Preparation of a 1 mL Working Solution (Target concentration dependent on solubility limit):

  • Prepare a 25 mg/mL stock of N-Cbz-D-tert-leucinol in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and vortex.

  • Add 50 µL of Tween-80 and vortex.

  • Add 450 µL of saline and vortex until clear.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with N-Cbz-D-tert-leucinol.

G cluster_troubleshooting Troubleshooting Steps start Start: N-Cbz-D-tert-leucinol Powder dissolve_aqueous Attempt to dissolve in aqueous buffer start->dissolve_aqueous is_soluble Is the solution clear? dissolve_aqueous->is_soluble experiment Proceed with experiment is_soluble->experiment Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No co_solvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) troubleshoot->co_solvent heat_sonicate Apply gentle heat and/or sonication co_solvent->heat_sonicate check_solubility Is the solution clear? heat_sonicate->check_solubility check_solubility->experiment Yes adjust_concentration Lower the final concentration check_solubility->adjust_concentration No adjust_concentration->co_solvent

Troubleshooting workflow for N-Cbz-D-tert-leucinol solubility.

References

Sources

Navigating the Labyrinth of Amine Protection: A Technical Guide to Alternatives for Cbz in D-tert-Leucinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support & Troubleshooting Guide

Topic: Alternative Protecting Groups for D-tert-Leucinol vs. Cbz

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you, our valued colleagues in the scientific community, with in-depth, actionable insights into the selection and implementation of amine protecting groups for D-tert-leucinol, a critical chiral building block in modern drug discovery. We move beyond the conventional to explore robust alternatives to the classic Carboxybenzyl (Cbz) group, addressing common experimental hurdles with practical, field-tested solutions.

The Challenge with D-tert-Leucinol and the Case for Cbz Alternatives

D-tert-leucinol, with its sterically demanding tert-butyl group adjacent to the stereocenter, presents unique challenges in synthetic chemistry. The bulky nature of this substrate can significantly hinder the kinetics of N-protection and deprotection reactions. While the Cbz group has been a long-standing workhorse, its removal via hydrogenolysis can be problematic in the presence of other reducible functional groups (e.g., alkenes, alkynes, or certain sulfur-containing moieties) and may require specialized high-pressure equipment. This necessitates a careful consideration of orthogonal protection strategies to ensure the integrity of complex molecules during multi-step syntheses.

This guide will explore the utility of several key alternative protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc). We will delve into the nuances of their application to D-tert-leucinol, providing a framework for rational selection and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Boc-protection of D-tert-leucinol sluggish or incomplete?

Answer: The primary reason for inefficient Boc protection of D-tert-leucinol is the steric hindrance imposed by the tert-butyl group.[1] The nucleophilic attack of the amine on the Boc-anhydride (Boc₂O) is sterically impeded.

Troubleshooting Steps:

  • Choice of Reagent and Catalyst: While Boc₂O is the most common reagent, its reactivity can be enhanced. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in conjunction with a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can significantly accelerate the reaction. DMAP forms a more reactive intermediate with Boc₂O.

  • Solvent and Temperature: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.[2] If the reaction is slow at room temperature, consider gently heating the reaction mixture to 30-40 °C. However, monitor for potential side reactions.

  • Extended Reaction Time: Due to the steric bulk, reaction times of 12-24 hours may be necessary for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Alternative Boc Reagents: In particularly challenging cases, consider more reactive Boc-donating reagents, though these are often less stable and may require fresh preparation.

Q2: During the acidic deprotection of Boc-D-tert-leucinol, I'm observing unexpected side products. What is happening and how can I prevent it?

Answer: The acidic deprotection of the Boc group proceeds via the formation of a tert-butyl cation.[2] This highly reactive carbocation can act as an electrophile and alkylate other nucleophilic sites in your molecule or solvent, leading to impurities.[2]

Troubleshooting and Prevention:

  • Use of Scavengers: The most effective way to mitigate side reactions from the tert-butyl cation is to use a scavenger. Anisole or thioanisole are commonly added to the deprotection cocktail (e.g., Trifluoroacetic acid (TFA) in DCM). These scavengers are more nucleophilic than the desired product and will preferentially trap the tert-butyl cation.

  • Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) to control the rate of carbocation formation and subsequent side reactions.

  • Alternative Deprotection Reagents: For highly sensitive substrates, milder acidic conditions can be employed, although this may require longer reaction times. For example, using HCl in methanol or a solid-supported acid catalyst can sometimes offer a cleaner deprotection.

Selecting the Right Tool for the Job: A Comparative Overview

The choice of a protecting group is a critical strategic decision in any synthetic endeavor. The following table provides a comparative summary of the key features of Cbz and its alternatives in the context of D-tert-leucinol protection.

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsOrthogonality & Key Considerations for D-tert-Leucinol
Carboxybenzyl Cbz or ZBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, TEA)H₂, Pd/C (Hydrogenolysis)Not orthogonal to other reducible groups. Steric hindrance of D-tert-leucinol may require longer reaction times for protection.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O), Base (optional), DMAP (cat.)Strong Acid (e.g., TFA, HCl)Orthogonal to Cbz, Fmoc, and Alloc. Deprotection generates a reactive tert-butyl cation requiring scavengers.[2]
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSu, Mild Base (e.g., NaHCO₃)Base (e.g., Piperidine in DMF)Orthogonal to Boc and acid-labile groups. The dibenzofulvene byproduct of deprotection must be trapped.[3]
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl), BasePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to Boc, Fmoc, and Cbz. Stable to both acidic and basic conditions. Requires transition metal catalysis for removal.[4]
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-Cl or Teoc-OSu, BaseFluoride source (e.g., TBAF)Highly orthogonal to most other protecting groups. Very stable to acidic and basic conditions, as well as hydrogenolysis.[5][6]

Experimental Protocols: A Practical Guide

Protocol 1: Boc Protection of D-tert-Leucinol

This protocol is optimized for sterically hindered amino alcohols.

Materials:

  • D-tert-leucinol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-tert-leucinol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA and DMAP to the solution and stir for 10 minutes at room temperature.

  • Add Boc₂O portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-tert-leucinol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Fmoc Deprotection of N-Fmoc-D-tert-Leucinol

Materials:

  • N-Fmoc-D-tert-leucinol

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DCM

  • Diethyl ether

Procedure:

  • Dissolve the N-Fmoc-D-tert-leucinol in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

Visualizing Orthogonal Protection Strategies

A key aspect of modern synthetic chemistry is the ability to selectively deprotect one functional group in the presence of others. This concept of "orthogonality" is crucial when working with multifunctional molecules like protected D-tert-leucinol derivatives.

Orthogonal_Deprotection cluster_Boc Boc on Nitrogen cluster_TBDMS TBDMS on Oxygen Molecule N-Protected-O-Protected D-tert-leucinol Boc_N N-Boc Molecule->Boc_N TBDMS_O O-TBDMS Molecule->TBDMS_O Boc_Deprotection TFA Boc_N->Boc_Deprotection Acidic Cleavage Deprotected_N Free Amine Boc_Deprotection->Deprotected_N Selective N-Deprotection TBDMS_Deprotection TBAF TBDMS_O->TBDMS_Deprotection Fluoride Cleavage Deprotected_O Free Hydroxyl TBDMS_Deprotection->Deprotected_O Selective O-Deprotection

Caption: Orthogonal protection strategy for D-tert-leucinol.

Troubleshooting Workflow: A Logical Approach

When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow for diagnosing and resolving common issues encountered during the N-protection of D-tert-leucinol.

Troubleshooting_Workflow Start Start: N-Protection of D-tert-leucinol Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Add_Catalyst Add Catalyst (e.g., DMAP for Boc) Incomplete->Add_Catalyst Check_Reagents Check Reagent Purity Incomplete->Check_Reagents Workup Proceed to Workup & Purification Complete->Workup Increase_Time->Check_Completion Increase_Temp->Check_Completion Add_Catalyst->Check_Completion Low_Yield Low Isolated Yield? Workup->Low_Yield Optimize_Workup Optimize Workup/Purification Low_Yield->Optimize_Workup Yes Success Successful Protection Low_Yield->Success No Optimize_Workup->Success

Caption: Troubleshooting workflow for N-protection reactions.

Concluding Remarks

The strategic selection of an amine protecting group for D-tert-leucinol is a critical determinant of success in complex synthetic campaigns. While Cbz remains a viable option in certain contexts, the alternatives presented here – Boc, Fmoc, Alloc, and Teoc – offer a powerful toolkit for navigating the challenges posed by this sterically hindered yet valuable chiral building block. By understanding the nuances of each protecting group and employing a logical, evidence-based approach to troubleshooting, researchers can significantly enhance the efficiency and robustness of their synthetic routes.

We trust that this guide will serve as a valuable resource in your experimental endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical services team.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Google Patents. Process for the preparation of optically active tert-leucinol and use thereof.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
  • National Institutes of Health. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

  • ResearchGate. (PDF) The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

  • National Institutes of Health. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • National Institutes of Health. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. Combinatorial Synthesis of Libraries of Macrocyclic Compounds Useful in Drug Discovery.
  • National Institutes of Health. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. [Link]

  • Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • ResearchGate. A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. [Link]

  • PubMed. Protection-group-free semisyntheses of parthenolide and its cyclopropyl analogue. [Link]

  • PubMed Central. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

  • Chem-Station. Teoc Protecting Group. [Link]

  • Digital CSIC. Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • IIT Bombay. Protecting Groups. [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ResearchGate. (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis. [Link]

  • ResearchGate. Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

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Technical Support Center: Optimizing N-Cbz-D-tert-Leucinol Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for minimizing side reactions during the oxidation of N-Cbz-D-tert-leucinol to N-Cbz-D-tert-leucinal. Case ID: OX-CBZ-TLE-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The oxidation of N-Cbz-D-tert-leucinol is a high-stakes transformation. The resulting aldehyde is a critical intermediate for peptide mimics and protease inhibitors (e.g., HIV, HCV inhibitors), but it is notoriously prone to racemization and over-oxidation .

The bulky tert-butyl group provides some kinetic stabilization compared to phenylalanine derivatives, but it also creates steric challenges that can impede reaction rates, leading users to force conditions that trigger decomposition. Furthermore, the Cbz (benzyloxycarbonyl) protecting group introduces NMR complexity (rotamers) often mistaken for impurities.

This guide prioritizes Parikh-Doering oxidation for scale-up and TEMPO/BAIB for mild bench-scale work, explicitly advising against standard silica gel purification to preserve optical purity.

Module 1: Method Selection Strategy

Not all oxidation methods are compatible with optically active amino aldehydes. Use this decision matrix to select the optimal protocol for your scale and constraints.

OxidationDecision Start Select Oxidation Method Scale What is your reaction scale? Start->Scale Small < 1 gram (Bench) Scale->Small Small Large > 10 grams (Process) Scale->Large Large Cryo Is -78°C cooling available? Small->Cryo PD Parikh-Doering (Scalable, 0°C to RT) Large->PD Preferred Method Odor Is odor control critical? Cryo->Odor No Swern Swern Oxidation (High Reliability, High Odor) Cryo->Swern Yes Odor->PD No TEMPO TEMPO/BAIB (Mild, No Odor, Costly) Odor->TEMPO Yes

Figure 1: Decision matrix for selecting the oxidant. Parikh-Doering is the industry standard for scaling amino aldehydes due to mild thermal requirements.

Module 2: Validated Protocols

Protocol A: Parikh-Doering Oxidation (Recommended for Scale-Up)

This method avoids the cryogenic temperatures of Swern oxidation while minimizing the risk of over-oxidation seen with unbuffered TEMPO/Bleach.

Reagents:

  • Substrate: N-Cbz-D-tert-leucinol (1.0 equiv)

  • Oxidant: SO3[1][2]·Pyridine complex (3.0 equiv)

  • Activator/Solvent: DMSO (dry, 10-20 vol) / Dichloromethane (DCM) (10 vol)

  • Base: Triethylamine (TEA) (3.5 - 4.0 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Cbz-D-tert-leucinol in DMSO/DCM (1:1 mixture) under inert atmosphere (N2 or Ar). Cool to 0 °C .

  • Base Addition: Add TEA dropwise. Note: The solution is stable at this stage.

  • Oxidant Addition: Add SO3·Pyridine complex in 3 portions over 15 minutes.

    • Critical Control: Maintain internal temperature < 10 °C. Exotherms promote side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (20-25 °C) . Monitor by TLC or HPLC.[3]

    • Endpoint: Reaction typically completes in 2-4 hours.

  • Quench: Pour into ice-cold water/brine. Extract immediately with DCM or EtOAc.

  • Workup: Wash organic layer with 10% aqueous citric acid (to remove pyridine/TEA), then saturated NaHCO3, then brine.

  • Isolation: Dry over Na2SO4 and concentrate below 30 °C .

Protocol B: TEMPO/BAIB (Recommended for Small Scale/Odor Sensitive)

Uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant. Very mild.

  • Dissolve substrate in DCM/Water (9:1).

  • Add TEMPO (0.1 equiv) and BAIB (1.1 equiv).

  • Stir at RT.[4] Reaction is usually fast (< 1 hour).

  • Quench with aqueous Na2S2O3 (thiosulfate) to destroy excess oxidant.

Module 3: Troubleshooting Guide

Issue 1: "My Product is Racemized" (Optical Purity Loss)

Diagnosis: Loss of enantiomeric excess (ee%) confirmed by Chiral HPLC. Root Cause: The


-proton of the aldehyde is acidic. Base-catalyzed enolization destroys the chiral center.

Racemization Aldehyde L-Aldehyde (Chiral) Enol Enol Intermediate (Achiral/Planar) Aldehyde->Enol Deprotonation (-H+) Base Base/Silica Base->Aldehyde Catalyzes Mix Racemic Mixture (D/L Aldehyde) Enol->Mix Reprotonation (+H+)

Figure 2: Mechanism of base-catalyzed racemization via enolization.

Corrective Actions:

  • Avoid Silica Gel: Silica is slightly acidic and polar, which catalyzes enolization and epimerization. Do not flash chromatograph the aldehyde if possible.

  • Telescoping: Process the crude aldehyde immediately into the next step (e.g., Wittig, Reductive Amination).

  • Bisulfite Purification: If storage is needed, convert the aldehyde to a solid bisulfite adduct (see FAQ).

Issue 2: "NMR Shows Double Peaks / Impurities"

Diagnosis: 1H NMR shows two sets of signals (e.g., ratio 3:1 or 4:1) for the tert-butyl or benzylic protons. Root Cause: Rotamers. The N-Cbz group has restricted rotation around the N-C(O) bond. This is not an impurity. Verification: Run the NMR at elevated temperature (e.g., 50 °C). The peaks should coalesce into a single set as the rotation barrier is overcome.

Issue 3: Over-oxidation to Carboxylic Acid

Diagnosis: Presence of a broad -OH peak in IR (2500-3300 cm-1) or low Rf streak on TLC. Root Cause: Excess oxidant or presence of water with strong oxidants (like KMnO4 or uncontrolled TEMPO/Bleach). Solution:

  • In Parikh-Doering: Ensure reagents are dry.

  • In TEMPO: Use BAIB instead of Bleach (Anelli conditions) to better control stoichiometry.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the N-Cbz-D-tert-leucinal? A: Storing the free aldehyde is risky due to racemization and oxidation (to acid).

  • Short term: Store under Argon at -20 °C in benzene (freezes and stabilizes).

  • Long term: Convert to the Bisulfite Adduct .[5][6]

    • Protocol: Dissolve crude aldehyde in EtOH.[4] Add saturated aqueous NaHSO3. Filter the resulting white precipitate. This solid is stable indefinitely.

    • Regeneration:[6][7] Treat the solid with aqueous NaHCO3 (mild base) and extract with DCM when ready to use.

Q: Why is the reaction mixture turning yellow/brown? A: In Parikh-Doering, a yellow color is normal. A dark brown/black color indicates decomposition, likely due to allowing the temperature to rise above 0-10 °C during the addition of the SO3·Py complex.[1]

Q: Is the tert-butyl group stable to these conditions? A: Yes. The tert-butyl group is acid-stable enough for standard workups and completely stable to oxidative conditions. Its bulkiness actually helps retard racemization slightly compared to Alanine or Phenylalanine derivatives, but it does not eliminate the risk.

References

  • Parikh-Doering Oxidation (Original Method): Parikh, J. R.; Doering, W. v. E. "Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide."[1] Journal of the American Chemical Society, 1967 , 89(21), 5505–5507.

  • TEMPO/BAIB Oxidation (Mild Conditions): De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." Organic Letters, 2001 , 3(19), 3041–3043.

  • Bisulfite Adduct Purification (General Protocol): Boucher, M. M.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[5] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[5]

  • Racemization of Amino Aldehydes: Jurczak, J.; Golebiowski, A. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 1989 , 89(1), 149–164.

Sources

Validation & Comparative

Comparative Guide: Specific Optical Rotation of Pure N-Cbz-D-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers and QA/QC professionals in drug development. It prioritizes experimental rigor and self-validating protocols over static data points.

Executive Summary

N-Cbz-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) is a critical chiral building block, particularly in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and chiral auxiliaries. Its steric bulk (tert-butyl group) and carbamate protection (Cbz) provide unique stereochemical control.

This guide addresses the Specific Optical Rotation (


)  as a primary metric for enantiomeric purity. Unlike its unprotected precursor, the Cbz-protected form exhibits solubility-dependent rotation values that require precise benchmarking against the L-enantiomer and alternative protecting groups (e.g., Boc).

Key Finding: While the unprotected D-tert-leucinol exhibits a rotation of approximately -37° (c=1.5, EtOH) , the introduction of the N-Cbz group shifts this value. This guide establishes the protocol to validate the negative specific rotation expected of the D-isomer in polar solvents, ensuring no racemization occurred during the Schotten-Baumann protection step.

Physicochemical Profile & Benchmarking

The following table contrasts N-Cbz-D-tert-leucinol with its enantiomer and the Boc-protected alternative. Note that the sign of rotation is the critical quality attribute (CQA) for identity confirmation.

Table 1: Comparative Physicochemical Properties
FeatureN-Cbz-D-tert-leucinol N-Cbz-L-tert-leucinol N-Boc-D-tert-leucinol
Stereochemistry (R)-Configuration(S)-Configuration(R)-Configuration
CAS Number Not widely listed (Derivative of 102245-13-3)109274-16-2 (Analog)102185-33-1
Optical Rotation (

)
Negative (-) (Expected in EtOH/MeOH)Positive (+) Negative (-)
Precursor Rotation D-tert-Leucinol: -37° (EtOH)L-tert-Leucinol: +37° (EtOH)D-tert-Leucinol: -37° (EtOH)
Solubility Profile Soluble in MeOH, EtOH, CHCl₃, EtOAcSameSoluble in MeOH, EtOH, CHCl₃
Deprotection Hydrogenolysis (H₂/Pd-C) or HBr/AcOHHydrogenolysisAcidolysis (TFA/HCl)
Stability High (Stable to weak acids/bases)HighAcid Sensitive

Critical Insight: The bulky tert-butyl group can induce restricted rotation around the C-N bond (rotamers), potentially causing drift in optical rotation readings if the solution is not equilibrated.

Experimental Validation Framework

To ensure scientific integrity, the optical rotation must be measured under strictly controlled conditions. The following protocol is designed to be self-validating.

Standardized Polarimetry Protocol

Objective: Determine


 with a precision of 

.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (HPLC Grade). Note: Chloroform is an alternative but may show concentration-dependent non-linearity.

  • Analyte: Pure N-Cbz-D-tert-leucinol (>98% chemical purity).

Workflow:

  • Preparation: Weigh exactly 1.00 g of the substance (dried in vacuo over P₂O₅ for 4h).

  • Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in the chosen solvent and dilute to volume. (Concentration

    
     g/100mL).[1]
    
  • Equilibration: Allow the solution to stand for 15 minutes at 20°C ± 0.5°C to ensure rotameric equilibrium.

  • Blanking: Zero the polarimeter with the pure solvent using the same 1 dm (100 mm) tube.

  • Measurement: Fill the tube with the sample solution, ensuring no air bubbles are in the light path. Take 5 readings and average them.

Calculation:



  • 
    : Observed rotation (degrees)[1][2]
    
  • 
    : Path length (dm)
    
  • 
    : Concentration (g/100mL)
    
Acceptance Criteria (Self-Validation)
  • Sign Check: The value must be negative (-) in Ethanol. A positive value indicates the wrong enantiomer (L-form).

  • Magnitude Check: The magnitude should be comparable to the CoA reference (typically between -10° and -30° for Cbz-protected amino alcohols, dependent on solvent).

  • Purity Correlation: If

    
     is lower than expected, check HPLC purity. Unreacted D-tert-leucinol (high negative rotation) or Cbz-Cl (achiral) will skew results.
    

Synthesis & Quality Control Workflow

The optical purity of N-Cbz-D-tert-leucinol is established during its synthesis from D-tert-leucine. The following diagram illustrates the critical control points (CCPs) where optical rotation is used as a gatekeeper.

SynthesisQC Start D-tert-Leucine (Start Material) Reduction Reduction (LiAlH4 or Borane) Start->Reduction Retain Config Intermediate D-tert-Leucinol [α] = -37° (EtOH) Reduction->Intermediate Validate [α] Protection N-Protection (Cbz-Cl, Schotten-Baumann) Intermediate->Protection Avoid Racemization Product N-Cbz-D-tert-leucinol (Crude) Protection->Product Purification Recrystallization (EtOAc/Hexane) Product->Purification FinalQC Final QC Polarimetry + HPLC Purification->FinalQC Target: >99% ee

Figure 1: Synthesis pathway highlighting the validation of the intermediate D-tert-leucinol rotation (-37°) before Cbz-protection.

Comparative Performance Analysis

Why choose N-Cbz-D-tert-leucinol over alternatives?

Vs. N-Boc-D-tert-leucinol
  • Orthogonality: The Cbz group is removed via hydrogenolysis (H₂/Pd), making it orthogonal to acid-labile groups (like Boc or t-Butyl esters) present on side chains. This allows for selective deprotection in complex peptide synthesis.[3]

  • Crystallinity: Cbz derivatives often crystallize better than Boc derivatives (which are often oils or low-melting solids), facilitating purification by recrystallization rather than expensive chromatography.

Vs. Unprotected D-tert-leucinol
  • Solubility: The Cbz group significantly increases lipophilicity, making the compound soluble in standard organic solvents (DCM, EtOAc) used in coupling reactions.

  • Stability: The amine is protected from oxidation and unwanted nucleophilic attacks during subsequent synthetic steps.

Troubleshooting Optical Rotation Measurements

Common anomalies in measuring bulky amino alcohol derivatives:

IssueRoot CauseCorrective Action
Drifting Reading Rotameric equilibration or temperature fluctuation.Thermostat cell to exactly 20°C. Allow 15 min equilibration.
Low Magnitude Wet sample or solvent impurity.Dry sample in vacuo. Use HPLC grade solvent.
Wrong Sign (+) Enantiomeric contamination (L-isomer).REJECT BATCH. Check Chiral HPLC.
Hazy Solution Incomplete dissolution.Filter solution through 0.45 µm PTFE filter before loading cell.

References

  • Citation for the optical rotation of the L-tert-leucinol precursor (+37°).
  • National Institute of Standards and Technology (NIST). (2023). 1-Butanol, 3,3-dimethyl- (Unprotected Analog Data). Retrieved from [Link]

    • Reference for the structural backbone and IR spectra of the tert-leucinol core.
  • Context for Cbz-protection stability and orthogonality in peptide synthesis.
  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

    • Authoritative source for the standard polarimetry equations and temper

Sources

Comparative Guide: Chiral HPLC Methods for N-Cbz-tert-Leucinol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of N-Cbz-tert-leucinol (N-benzyloxycarbonyl-tert-leucinol) enantiomers is a critical quality control step in the synthesis of chiral auxiliaries and peptide intermediates. The bulky tert-butyl side chain combined with the aromatic Cbz protecting group makes this molecule an ideal candidate for polysaccharide-based chiral stationary phases (CSPs) .

This guide compares the two industry-standard approaches:

  • Method A (The "Gold Standard"): Coated Cellulose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralcel OD-H].

  • Method B (The "Robust Alternative"): Immobilized Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak IA/AD].

Key Finding: While both phases provide separation, Method A (Chiralcel OD-H) typically yields higher resolution (


) for N-Cbz-amino alcohols due to the specific "fit" of the aromatic Cbz group into the cellulose grooves, enhanced by the steric bulk of the tert-butyl group.

Technical Comparison of Methods

Method A: Chiralcel OD-H (Coated Cellulose)
  • Mechanism: The separation relies on hydrogen bonding between the carbamate N-H/C=O of the analyte and the carbamate groups on the stationary phase, stabilized by

    
    -
    
    
    
    interactions with the phenyl rings. The bulky tert-butyl group of the analyte forces a rigid conformation that amplifies chiral recognition.
  • Pros: Historically the highest selectivity (

    
    ) for N-protected amino alcohols.
    
  • Cons: "Coated" phase restricts solvent choice (no DCM, THF, or ethyl acetate allowed).

Method B: Chiralpak IA (Immobilized Amylose)
  • Mechanism: Similar hydrogen bonding/

    
    -
    
    
    
    interactions but on an amylose backbone. The immobilization allows for the use of "non-standard" solvents (e.g., dichloromethane) which can alter conformation and selectivity.
  • Pros: Robust; compatible with wide solvent range; longer column life.

  • Cons: Slightly lower baseline resolution for this specific substrate compared to OD-H in standard Hexane/IPA mixtures.

Performance Metrics Summary
ParameterMethod A (Chiralcel OD-H) Method B (Chiralpak IA) Method C (Reversed Phase AD-RH)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:10)Water : Acetonitrile (60:40)
Selectivity (

)
High (~1.8 - 2.5) Medium (~1.5 - 1.8)Low (~1.1 - 1.[1]3)
Resolution (

)
Excellent (> 3.5) Good (> 2.0)Moderate (> 1.5)
Analysis Time Fast (< 15 min)Fast (< 15 min)Slow (> 20 min)
Robustness Low (Solvent restricted)High (Solvent versatile) High
Detection UV 254 nmUV 254 nmUV 254 nm

Recommended Experimental Protocol

Workflow Visualization

ChiralMethodDevelopment Start Start: N-Cbz-tert-Leucinol Sample Screen1 Screen 1: Chiralcel OD-H Hexane/IPA (90:10) Start->Screen1 Decision1 Rs > 2.0? Screen1->Decision1 Optimize1 Optimize Flow/Temp (Lower % IPA to 5%) Decision1->Optimize1 Marginal Screen2 Screen 2: Chiralpak AD-H / IA Hexane/IPA (90:10) Decision1->Screen2 No FinalMethod Final Method Validation Decision1->FinalMethod Yes Optimize1->FinalMethod Decision2 Rs > 1.5? Screen2->Decision2 AltSolvent Switch to Immobilized (IA) Try Hexane/DCM/IPA Decision2->AltSolvent No Decision2->FinalMethod Yes

Caption: Decision tree for chiral method development targeting N-protected amino alcohols.

Detailed Protocol (Method A: Chiralcel OD-H)

Objective: To achieve baseline separation of L- and D-N-Cbz-tert-leucinol.

1. Equipment & Materials:

  • HPLC System: Agilent 1100/1200 or Waters Alliance with UV Detector (DAD/VWD).

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

2. Mobile Phase Preparation:

  • Mix n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

  • Note: The bulky tert-butyl group increases lipophilicity; if retention is too low, decrease IPA to 5% (95:5 ratio).

  • Degas via sonication for 10 minutes.

3. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 25°C (Room Temp).

  • Detection: UV at 254 nm (targeting the Cbz phenyl ring).

  • Injection Volume: 5–10 µL (Sample conc: 1 mg/mL in mobile phase).

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Resolution (

    
    ):  NLT 2.0 (Baseline).
    
  • Theoretical Plates (

    
    ):  > 8,000.
    

5. Expected Results:

  • Retention Times:

    • Enantiomer 1 (typically D-isomer on OD): ~ 8.5 min

    • Enantiomer 2 (typically L-isomer on OD): ~ 12.0 min

  • Elution Order: The elution order is consistent within the N-Cbz-amino acid series but must be verified by injecting an authentic standard of the L-isomer (derived from L-tert-leucine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Resolution (

)
Mobile phase too strong.Reduce IPA content to 5% or 2%. Lower temperature to 15°C.
Broad Peaks Solubility issues or column void.Dissolve sample in 50:50 Hexane:IPA. Check column performance with standard (trans-stilbene oxide).
Peak Fronting Column overload.Dilute sample to 0.5 mg/mL or reduce injection volume to 2 µL.
No Separation Wrong selector mechanism.Switch to Chiralpak AD-H (Amylose). The helical pitch of amylose complements different steric shapes than cellulose.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed October 2023. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Link

  • Sigma-Aldrich. Basics of Chiral HPLC & Column Selection Guide. Link

  • BenchChem. Chiral Purity Analysis of N-Cbz-Amino Acids. Link

Sources

Distinguishing N-Cbz-D-tert-leucinol from N-Boc Analogs: An Analytical & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-D-tert-leucinol and its N-Boc analog share the same bulky chiral core (D-tert-leucinol) but diverge fundamentally in their physicochemical properties and reactivity profiles due to their protecting groups.

  • The Primary Differentiator: UV Absorbance. The Cbz group contains an aromatic chromophore detectable at 254 nm. The Boc group is UV-transparent, requiring low-wavelength detection (210 nm) or destructive techniques (ELSD/staining).

  • The NMR Signature: The N-Boc analog presents a unique spectral risk: it contains two distinct tert-butyl singlets (one from the protecting group, one from the amino acid side chain). The N-Cbz analog displays only the side-chain tert-butyl singlet and characteristic aromatic multiplets.

  • Synthetic Orthogonality: Cbz is cleaved by hydrogenolysis (

    
    ) or strong acids (
    
    
    
    ), while Boc is cleaved by mild acids (TFA/HCl) and is stable to hydrogenation.

Part 1: Structural & Physicochemical Divergence

The tert-leucine core is sterically demanding. This bulkiness influences solvation and reaction rates compared to standard leucine.

Structural Comparison
FeatureN-Cbz-D-tert-leucinol N-Boc-D-tert-leucinol
Protecting Group Carbobenzyloxy (Cbz / Z)tert-Butyloxycarbonyl (Boc)
Formula


Electronic Nature Aromatic (Benzyl carbamate)Aliphatic (Alkyl carbamate)
UV Activity High (

nm)
Negligible (Transparent >220 nm)
Acid Stability Stable to TFA/mild acidLabile (Cleaves in TFA/HCl)
Hydrogenation Labile (Cleaves to Toluene +

)
Stable
Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for identifying an unknown sample suspected to be one of these two analogs.

Identification_Workflow Start Unknown Sample (D-tert-leucinol derivative) UV_Test Step 1: UV-Vis Detection (HPLC or TLC @ 254 nm) Start->UV_Test UV_Pos Strong Absorbance Detected UV_Test->UV_Pos UV Active UV_Neg No Absorbance Detected UV_Test->UV_Neg UV Inactive NMR_Check_Cbz Step 2: 1H-NMR Verification Check 7.3 ppm & 5.1 ppm UV_Pos->NMR_Check_Cbz NMR_Check_Boc Step 2: 1H-NMR Verification Check for Dual Singlets UV_Neg->NMR_Check_Boc Result_Cbz Confirmed: N-Cbz-D-tert-leucinol NMR_Check_Cbz->Result_Cbz Aromatic Signals Present Result_Boc Confirmed: N-Boc-D-tert-leucinol NMR_Check_Boc->Result_Boc 9H Singlet @ 1.4 ppm Present

Figure 1: Analytical decision tree for distinguishing Cbz vs. Boc protected tert-leucinol.

Part 2: Analytical Differentiation (The "How-To")

NMR Spectroscopy: The "Two Singlet" Phenomenon

This is the most definitive structural proof. The tert-leucine side chain is unique among amino acids because it is a tert-butyl group attached to the


-carbon.
  • N-Boc-D-tert-leucinol: You will see two large singlets. One is the side chain (~0.9 ppm), and the other is the Boc group (~1.44 ppm).

  • N-Cbz-D-tert-leucinol: You will see one large singlet (side chain) and the aromatic signals downfield.

Comparative 1H-NMR Table (


, 400 MHz) 
Proton AssignmentN-Cbz-D-tert-leucinol (

ppm)
N-Boc-D-tert-leucinol (

ppm)
Side Chain t-Bu ~0.95 (s, 9H)~0.93 (s, 9H)
Boc Group t-Bu Absent ~1.44 (s, 9H)
Benzylic

~5.10 (s, 2H) Absent
Aromatic Ring ~7.30 - 7.40 (m, 5H) Absent
Carbamate NH ~5.30 (d, broad)~4.60 (d, broad)
Core

(

)
~3.4 - 3.6 (m)~3.2 - 3.5 (m)
Core

(

)
~3.5 - 3.8 (m)~3.5 - 3.8 (m)

Expert Insight: Do not confuse the side chain singlet for the Boc group. Integration is key. For the Boc analog, the total integration of methyl singlets will be 18H (9H + 9H). For Cbz, it is only 9H.

Chromatography (HPLC/TLC)
  • N-Cbz:

    • TLC: Visualize easily with UV lamp (254 nm).

    • HPLC: Standard detection at 254 nm or 210 nm.

  • N-Boc:

    • TLC: Invisible under UV. Requires staining.

      • Stain Recommendation:Ninhydrin (will not stain until deprotected on the plate with heat/acid) or Phosphomolybdic Acid (PMA) (stains upon heating).

    • HPLC: Requires detection at 205-210 nm (non-specific, solvent interference risk) or Charged Aerosol Detection (CAD) / ELSD.

Part 3: Synthetic Utility & Orthogonality

Choosing the correct analog depends on the subsequent steps in your synthesis. The diagram below details the orthogonal deprotection pathways.

Orthogonality_Map Cbz N-Cbz-D-tert-leucinol Acid Acid Treatment (TFA or HCl) Cbz->Acid Stable H2 Hydrogenolysis (H2, Pd/C) Cbz->H2 Cleaves Boc N-Boc-D-tert-leucinol Boc->Acid Cleaves Boc->H2 Stable FreeAmine Free Amine Product (D-tert-leucinol) Acid->FreeAmine Unchanged_Cbz No Reaction (Cbz Remains) Acid->Unchanged_Cbz H2->FreeAmine Unchanged_Boc No Reaction (Boc Remains) H2->Unchanged_Boc

Figure 2: Orthogonal deprotection strategies. Cbz requires hydrogenation; Boc requires acid.[1]

When to use N-Cbz
  • Acidic Steps Required: If your synthesis involves downstream steps with mild acids (e.g., removing a trityl group or silyl ether cleavage with weak acid), Cbz will survive.

  • UV Tracking: Essential if you lack mass spec or ELSD and need to purify intermediates by standard UV-triggered prep-HPLC.

When to use N-Boc
  • Sulfur Sensitivity: If your molecule contains sulfur (e.g., Methionine, Cysteine, or thioethers), standard Hydrogenolysis (

    
    ) can be poisoned by the sulfur or desulfurize the molecule. Boc is safer here.
    
  • Benzyl Sensitivity: If your molecule contains benzyl ethers or benzyl esters that must remain intact, using Cbz is risky as they might co-cleave during hydrogenolysis.

Part 4: Experimental Protocols

Protocol A: Deprotection of N-Boc-D-tert-leucinol

Objective: Removal of Boc group to yield the free amine salt.

  • Dissolution: Dissolve 1.0 mmol of N-Boc-D-tert-leucinol in 2 mL of Dichloromethane (DCM).

  • Acid Addition: Cool to 0°C. Add 2 mL of Trifluoroacetic acid (TFA) dropwise.

    • Note: Evolution of

      
       gas and isobutylene will occur.
      
  • Reaction: Stir at room temperature for 1-2 hours.

  • Monitoring: Check by TLC (Stain: Ninhydrin). The starting material (high Rf) should disappear; the free amine (low Rf, baseline) will appear.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Yield: Product is the TFA salt of D-tert-leucinol.

Protocol B: Deprotection of N-Cbz-D-tert-leucinol

Objective: Removal of Cbz group via Hydrogenolysis.[2][1][3]

  • Preparation: Dissolve 1.0 mmol of N-Cbz-D-tert-leucinol in 10 mL of Methanol (MeOH).

  • Catalyst: Under inert atmosphere (

    
    ), add 10% Pd/C (10 wt% loading, approx 20-30 mg).
    
    • Safety: Pd/C is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ) via balloon or hydrogenator (1 atm is usually sufficient).
    
  • Reaction: Stir vigorously for 2-4 hours at room temperature.

  • Monitoring: Check by TLC (UV 254 nm). The UV-active spot should disappear completely.

  • Workup: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH. Concentrate the filtrate.

  • Yield: Product is the free amine of D-tert-leucinol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for stability/cleavage conditions of Cbz and Boc).

  • Sigma-Aldrich (Merck). (n.d.). Boc-D-tert-leucinol Product Specification. (Source for physical data and solubility profiles).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality).

  • Reich, H. J. (n.d.). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.[4] (Source for characteristic NMR shifts of protecting groups).[5][1]

Sources

IR Spectroscopy Characterization of Carbobenzoxy (Cbz) Amine Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature of Cbz

The Carbobenzoxy (Cbz or Z) group is a cornerstone of peptide synthesis and organic chemistry, valued for its stability against basic conditions and orthogonality to Boc and Fmoc groups. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for in-process monitoring of protection and deprotection steps.

This guide provides a rigorous technical analysis of the vibrational modes associated with the Cbz-protected amine. Unlike generic spectral guides, we focus on differentiation : how to distinguish the Cbz urethane carbonyl from the peptide backbone amide I band, and how to spectrally separate Cbz from its primary alternatives, Boc and Fmoc.

Theoretical Basis: The Cbz Vibrational Fingerprint

The Cbz group consists of a benzyl ester linked to a carbamate (urethane) nitrogen.[1] Its IR spectrum is defined by the interplay between the urethane carbonyl , the aromatic benzyl ring , and the N-H bond .

Primary Diagnostic Peaks

The following table details the critical absorption bands required to identify a Cbz group.

Vibrational ModeWavenumber (

)
IntensityDiagnostic Value
C=O Stretch (Urethane) 1690 – 1740 StrongPrimary Indicator. Appears at a higher frequency than the Amide I band (1630–1660

) of the peptide backbone.
Aromatic C-H Stretch 3030 – 3060 Weak/MedIndicates the presence of the benzyl ring. Distinguishes Cbz from aliphatic groups like Boc.[2][3]
Mono-substituted Benzene 690 – 710 & 730 – 770 StrongFingerprint Region. Two strong bands characteristic of out-of-plane C-H bending for mono-substituted aromatic rings.
C-O-C Stretch 1050 – 1250 MediumBroad/Complex. Often overlaps with other skeletal vibrations but confirms the ester/ether linkage.
N-H Stretch (Amide A) 3300 – 3450 MediumSharp band (free) or broad (H-bonded).[4] Confirms the presence of the amine proton.
The "Urethane Shift" Phenomenon

A common error in analyzing protected peptides is confusing the protecting group carbonyl with the peptide bond carbonyl.

  • Peptide Amide I: Typically 1630–1660

    
     .
    
  • Cbz Urethane C=O: Typically 1690–1740

    
     .
    
  • Mechanism: The alkoxy group in the urethane (–O–CO–NH–) is more electronegative than the carbon in an amide (–C–CO–NH–), increasing the double-bond character of the carbonyl and shifting it to a higher wavenumber.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[1][2]

In drug development, selecting the right orthogonal protection scheme is critical. The table below compares the spectral signatures of the "Big Three" amine protecting groups to facilitate rapid identification.

FeatureCbz (Carbobenzoxy) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Carbonyl (C=O) 1690–1740

(Urethane)
1680–1710

(Urethane)
1680–1720

(Urethane)
Aromatic Signals Yes. Mono-substituted pattern (690/740

).
No. Yes. Fluorene pattern (Ortho-disubstituted type, 740/760

).
Aliphatic C-H Weak (Benzyl

only).
Strong. Doublet/Triplet at 2970–2980

(tert-butyl).
Weak/Medium (Fluorene methine/methylene).
Diagnostic Key High-freq C=O + Mono-sub aromatic peaks.Strong aliphatic C-H + Absence of aromatic peaks.High-freq C=O + Fluorene aromatic peaks (740/760

).
Deprotection IR Check Disappearance of 1700

& 690/740

bands.
Disappearance of 2980

(t-Bu) & 1700

.
Disappearance of 1700

& 740/760

bands.
Visualizing the Structural Logic

The following diagram illustrates the structural components contributing to these spectral differences.

G cluster_0 Spectral Differentiation Cbz Cbz Group Urethane Urethane Linkage (C=O Stretch: 1690-1740 cm⁻¹) Cbz->Urethane Core Functionality Benzyl Benzyl Ring (Aromatic C-H: >3000 cm⁻¹) (Bending: 690 & 740 cm⁻¹) Cbz->Benzyl Hydrophobic Tail Amine Amine N-H (Stretch: 3300-3450 cm⁻¹) Cbz->Amine Protection Site Diff_Boc Contrast vs Boc: Boc lacks Benzyl peaks Has strong t-Butyl C-H (2980 cm⁻¹) Benzyl->Diff_Boc Diff_Fmoc Contrast vs Fmoc: Fmoc has Fluorene peaks (740 & 760 cm⁻¹) Benzyl->Diff_Fmoc

Figure 1: Structural decomposition of the Cbz group and its key vibrational modes compared to Boc and Fmoc.

Experimental Protocol: ATR-FTIR Monitoring

For routine checking of reaction completeness (coupling or deprotection), Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and reproducibility.

Materials & Equipment
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4

    
     (standard) or 2 
    
    
    
    (high res).
  • Scans: 16–32 scans (sufficient for qualitative ID).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade) for cleaning.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum.

  • Sample Preparation (Solid Phase Resin):

    • Critical: If monitoring Solid Phase Peptide Synthesis (SPPS), remove a small aliquot of resin beads (~5 mg).

    • Wash beads 3x with DCM to remove unbound reagents (e.g., free Cbz-Cl).

    • Dry the beads under vacuum or a nitrogen stream. Solvent residues (e.g., DMF) have strong C=O peaks at 1670

      
       that will mask the Cbz signal.
      
  • Data Acquisition:

    • Place the dry resin/powder directly onto the crystal.

    • Apply high pressure using the anvil to ensure good contact.

    • Collect the sample spectrum.[5]

  • Data Processing & Analysis:

    • Baseline Correction: Apply automatic baseline correction.

    • Normalization: Normalize to a backbone peak (e.g., Amide II at 1540

      
       or Polystyrene resin peaks at 1600 
      
      
      
      ) if quantitative comparison is needed.
    • Peak Picking: Look for the appearance (coupling) or disappearance (deprotection) of the 1700–1720

      
        band.
      
Troubleshooting & Interferences
InterferenceSpectral ArtifactSolution
Residual DMF Strong peak at 1670

.
Wash sample thoroughly with DCM or Ether; dry completely.
Water Vapor Noise in 1600–1700

and >3500

.
Purge spectrometer with

; ensure background is fresh.
Urea Byproducts Peak around 1630–1650

.
Dicyclohexylurea (DCU) is a common byproduct in DCC coupling. Wash with hot ethanol.

Decision Logic for Identification

Use this logic flow to confirm the presence of a Cbz group in an unknown sample.

DecisionTree Start Analyze IR Spectrum (1500-3500 cm⁻¹) CheckCO Is there a strong C=O peak at 1690-1740 cm⁻¹? Start->CheckCO CheckAromatic Are there aromatic C-H peaks (>3000 cm⁻¹) & Ring Bends (690-770 cm⁻¹)? CheckCO->CheckAromatic Yes ResultAmide Likely Free Amide/Peptide only CheckCO->ResultAmide No (Only ~1650 peak) CheckAliphatic Is there a strong aliphatic doublet at ~2980 cm⁻¹? CheckAromatic->CheckAliphatic No (Aromatic Absent) ResultCbz Likely Cbz (Z) Group CheckAromatic->ResultCbz Yes (Mono-sub pattern) ResultFmoc Likely Fmoc Group (Check for 740/760 doublet) CheckAromatic->ResultFmoc Yes (Fluorene pattern) ResultBoc Likely Boc Group CheckAliphatic->ResultBoc Yes CheckAliphatic->ResultAmide No

Figure 2: Decision tree for identifying amine protecting groups via FTIR.

References

  • BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz."[2] BenchChem Technical Guides. Accessed October 2023.[6] Link

  • Specac. "Interpreting Infrared Spectra: A Practical Guide." Specac Application Notes. Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2023. Link

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates (Boc, Fmoc, Cbz)." Master Organic Chemistry, 2018. Link

  • UCLA Chemistry. "Table of IR Absorptions." UCLA WebSpectra. Link

Sources

Comparative Stability Guide: N-Cbz vs. N-Fmoc D-tert-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing D-tert-leucinol (2-amino-3,3-dimethyl-1-butanol) in peptide mimics or chiral auxiliary applications, the choice between N-Cbz (Benzyloxycarbonyl) and N-Fmoc (Fluorenylmethoxycarbonyl) protection is often dictated by the downstream synthetic strategy rather than the intrinsic stability of the protecting group itself.

However, the bulky tert-butyl side chain of tert-leucinol introduces specific steric constraints that differentiate these two derivatives. This guide objectively compares their physicochemical stability, deprotection kinetics, and handling characteristics.

FeatureN-Fmoc-D-tert-Leucinol N-Cbz-D-tert-Leucinol
Primary Stability Acid-Stable / Base-LabileAcid-Stable / Base-Stable
Deprotection 20% Piperidine (Rapid)H₂/Pd-C (Hydrogenolysis)
Physical State Crystalline Solid (MP: ~135-139°C)Viscous Oil or Low-Melting Solid
Steric Sensitivity Low (Deprotection is remote)Moderate (Surface adsorption required)
Shelf Life High (Solid state prevents hydrolysis)Moderate (Oils prone to oxidation)

Chemical Profiles & Steric Context[1]

The "Bulky" Challenge

D-tert-leucinol possesses a bulky tert-butyl group directly adjacent to the amine center. This creates significant steric hindrance, which affects N-acylation (protection) more than deprotection.

  • N-Fmoc-D-tert-leucinol: The Fmoc group adds significant molecular weight and aromaticity, typically forcing the molecule into a stable crystalline lattice. This makes it easier to handle and weigh.

  • N-Cbz-D-tert-leucinol: The Cbz group is smaller and more flexible. Combined with the lipophilic tert-butyl group, these derivatives often exist as viscous oils or waxy solids, which complicates purification and long-term storage.

Structural Visualization

The following diagram illustrates the chemical structures and the specific sites of deprotection, highlighting the steric environment.

G cluster_0 N-Fmoc-D-tert-Leucinol cluster_1 N-Cbz-D-tert-Leucinol Fmoc Fmoc Group (Base Labile) Linker1 Carbamate Linker Fmoc->Linker1 Base 20% Piperidine Fmoc->Base Base Abstraction (Remote from steric bulk) Core1 D-tert-Leucinol Core (Bulky t-Bu) Linker1->Core1 Cbz Cbz Group (H2/Pd Labile) Linker2 Carbamate Linker Cbz->Linker2 H2 H2 / Pd-C Cbz->H2 Surface Adsorption (Sterically sensitive) Core2 D-tert-Leucinol Core (Bulky t-Bu) Linker2->Core2 FreeAmine Free D-tert-Leucinol Base->FreeAmine Rapid Elimination H2->FreeAmine Toluene/CO2 Loss

Figure 1: Structural comparison and deprotection logic. Note that Fmoc removal is less affected by the tert-butyl bulk than Cbz hydrogenolysis, which requires catalyst surface contact.

Stability Analysis Matrix

Acid Stability[2]
  • N-Fmoc: Highly stable to acidic conditions used in peptide synthesis (e.g., 95% TFA). It is compatible with acid-labile side-chain protectors (Boc, Trt).[1][]

  • N-Cbz: Generally stable to TFA. However, it can be partially cleaved by strong acids like HBr/AcOH or HF. In the context of tert-leucinol, the bulky group does not significantly alter acid stability.

Base Stability
  • N-Fmoc: Unstable. The fluorenyl proton is acidic (pKa ~25). Treatment with secondary amines (piperidine, diethylamine) triggers rapid

    
    -elimination.
    
    • Note: The bulky tert-butyl group of tert-leucinol does not significantly hinder this reaction because the proton being removed is on the fluorene ring, far from the steric center [1].

  • N-Cbz: Stable. Completely resistant to piperidine and mild bases. Ideal for orthogonal strategies where Fmoc groups elsewhere in the molecule need to be removed first.

Reductive Stability (Hydrogenolysis)
  • N-Fmoc: Stable. Resistant to catalytic hydrogenation (H₂/Pd-C), although prolonged exposure can sometimes lead to reduction of the fluorene ring (rare).

  • N-Cbz: Labile. Cleanly removed by H₂/Pd-C.

    • Steric Insight: The tert-butyl group can hinder the adsorption of the molecule onto the Palladium surface. While standard leucine derivatives deprotect in minutes, N-Cbz-D-tert-leucinol may require higher catalyst loading (10-20% w/w) or longer reaction times to ensure complete conversion [2].

Experimental Protocols

Protocol A: Fmoc Deprotection of D-tert-Leucinol Derivatives

Objective: Efficient removal of Fmoc group without racemization or aggregation. Context: The tert-butyl group promotes aggregation in peptide chains; efficient mixing is critical.

  • Preparation: Dissolve N-Fmoc-D-tert-leucinol (1.0 eq) in DMF (approx. 0.1 M concentration).

  • Reagent: Prepare a solution of 20% Piperidine in DMF (v/v) .

    • Optimization: For sterically hindered sequences, add 0.1 M HOBt to the deprotection cocktail to suppress aspartimide formation (if Asp is present) and improve solubility.

  • Reaction: Add the deprotection solution to the substrate.

    • Time: Agitate for 5 minutes , drain/concentrate, and repeat for 10 minutes .

    • Note: The "double treatment" ensures complete removal despite any steric shielding effects.

  • Workup: Precipitate the product with cold diethyl ether or concentrate and purify via column chromatography (DCM/MeOH gradients).

Protocol B: Cbz Removal via Hydrogenolysis

Objective: Removal of Cbz group from the bulky tert-leucinol core. Context: Steric bulk requires optimized catalyst contact.

  • Solvent Choice: Dissolve N-Cbz-D-tert-leucinol in MeOH or EtOH .

    • Tip: If the derivative is an oil and solubility is poor, use a 1:1 mixture of MeOH/EtOAc .

  • Catalyst: Add 10% Pd/C (wet support preferred to minimize fire hazard).

    • Loading: Use 10-15 wt% of catalyst relative to the substrate (higher than the standard 5% due to steric bulk).

  • Hydrogenation:

    • Standard: Stir under a balloon of H₂ gas (1 atm) at room temperature.

    • Monitoring: Check TLC every hour. If reaction stalls >4 hours, filter catalyst and add fresh batch.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the free amino alcohol.

Storage & Handling Recommendations

Thermal & Oxidative Stability
  • N-Fmoc-D-tert-leucinol:

    • State: White crystalline powder.

    • Storage: +2°C to +8°C.

    • Advantage: The crystalline lattice protects the molecule from atmospheric moisture and oxidation. It is the preferred form for long-term storage (>1 year).

  • N-Cbz-D-tert-leucinol:

    • State: Often a viscous oil or low-melting solid.

    • Storage: -20°C (Freezer).

    • Risk: Oils have higher surface area exposure to air. Over time, benzyl oxidation can occur. Always store under an inert atmosphere (Argon/Nitrogen).

Solubility
SolventN-Fmoc DerivativeN-Cbz Derivative
DMF HighHigh
DCM HighHigh
Methanol Moderate (may precipitate)High
Water InsolubleInsoluble

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][1][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Fmoc-D-Leucinol.[4][7] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Definitive Guide to Reference Standards for N-Cbz-D-tert-leucinol Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Trap

N-Cbz-D-tert-leucinol (Benzyl (R)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate) is not merely a reagent; it is the stereochemical anchor for the HIV protease inhibitor Atazanavir .[1] In the synthesis of Atazanavir, the tert-butyl group provides critical steric bulk, but this same bulk makes the molecule prone to subtle stereochemical leakage during upstream synthesis.[1]

A common failure mode in drug development is relying on "Reagent Grade" Certificates of Analysis (CoA) for critical intermediates.[1] For N-Cbz-D-tert-leucinol, a 98% chemical purity claim is insufficient if the remaining 2% is the L-enantiomer, which can form diastereomeric impurities downstream that are notoriously difficult to purge.[1]

This guide objectively compares the three tiers of reference standards available to researchers and outlines a self-validating protocol to establish a Primary Reference Standard in-house.

The Standard Landscape: A Comparative Analysis

When sourcing N-Cbz-D-tert-leucinol, you generally encounter three classes of material. The table below compares their utility and risk profile.

Table 1: Comparative Utility of Reference Standard Grades
FeatureTier 1: Commercial Reagent Grade Tier 2: Secondary Reference Standard Tier 3: Qualified Primary Standard (In-House)
Source Bulk Chemical Vendors (e.g., Sigma, TCI)Specialized Pharma Standards (e.g., USP/EP or Custom Synthesis)Produced internally via recrystallization & rigorous characterization
Purity Claim Typically >95% or >98% (Area %)>99.0% (Mass Balance)100.0% minus (Impurities + Water + Residuals)
Chiral Data Often absent or "Optical Rotation" onlyChiral HPLC Purity providedValidated qNMR + Chiral HPLC
Traceability Lot-specific, limited historyTraceable to a master lotFully traceable to SI units (via weights/purity)
Risk High: Optical rotation is insensitive to <5% enantiomeric impurity.[1]Low: Expensive and often back-ordered.[1]Lowest: Gold standard for GMP release testing.
Best Use Early R&D, Scouting ReactionsRoutine QC TestingValidating Analytical Methods & Calibrating Secondary Stds

Technical Deep Dive: Impurity Profiling

To validate a standard, you must understand what you are looking for.[1] The synthesis of N-Cbz-D-tert-leucinol typically involves the reaction of D-tert-leucinol with Benzyl chloroformate (Cbz-Cl).[1]

DOT Diagram 1: Impurity Origin & Fate

This diagram illustrates the critical impurities that must be quantified to qualify a reference standard.[1]

ImpurityPathways Start D-tert-Leucinol (Starting Material) Product N-Cbz-D-tert-leucinol (Target) Start->Product Schotten-Baumann Imp_L L-Isomer (Enantiomer) *Critical* Start->Imp_L Racemization (Base catalyzed) Reagent Cbz-Cl (Protecting Group) Reagent->Product Imp_Di N,O-di-Cbz (Over-reaction) Product->Imp_Di Excess Cbz-Cl Imp_Free Free Amine (Degradation) Product->Imp_Free Acid/H2

Caption: Figure 1. Impurity genealogy. The L-isomer is the critical quality attribute (CQA) as it behaves identically in achiral systems.

Experimental Protocols: Self-Validating Systems

To establish a Tier 3 Primary Standard , you cannot rely on a single method.[1] You must use a Mass Balance Approach :


[1]
Protocol A: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the L-isomer to ensure ee > 99.5%.[1]

Rationale: Optical rotation is insufficient for high-purity standards.[1] A polysaccharide-based chiral stationary phase (CSP) is required to differentiate the steric environments of the D and L forms.[1]

  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1] Note: Isocratic elution is preferred for baseline stability.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide bond) and 257 nm (Phenyl ring).[1]

  • Sample Prep: Dissolve 1.0 mg/mL in Mobile Phase.

Validation Criterion: Resolution (


) between D and L peaks must be 

. The L-isomer typically elutes after the D-isomer on Chiralpak IC (verify with racemic mix).[1]
Protocol B: Chemical Purity (RP-HPLC)

Objective: Quantify non-chiral related substances (e.g., Benzyl alcohol, free amine).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm.[1]

Protocol C: Residual Solvent & Water[1]
  • Water: Karl Fischer (Coulometric).[1] Limit: < 0.5% w/w.

  • Solvents: GC-Headspace.[1] Limit: Consistent with ICH Q3C.

Qualification Workflow: From Powder to Standard[1]

Do not assume a purchased standard is ready for GMP use.[1] Follow this decision logic.

QualificationWorkflow Receive Receive Material (Vendor CoA) Identity Identity Check (H-NMR + IR) Receive->Identity ChiralScreen Chiral HPLC Screen Identity->ChiralScreen Decision1 ee > 99.5%? ChiralScreen->Decision1 Purify Recrystallize (Hexane/EtOAc) Decision1->Purify No FullChar Full Characterization (Mass Balance) Decision1->FullChar Yes Purify->ChiralScreen Retest Assign Assign Potency (Use as Primary Std) FullChar->Assign

Caption: Figure 2. Decision tree for qualifying a Primary Reference Standard. Note the loop at "Recrystallize" if enantiomeric excess (ee) is insufficient.[1]

References

  • Gong, Y. et al. "Process Development of Atazanavir Sulfate."[1] Organic Process Research & Development, 2008, 12(6), 1156–1165.[1] [Link]

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[1] [Link]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IC." (Standard protocol for amide/carbamate separation).[1] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Carbobenzoxy-d-tert-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the landscape of drug development, our progress is inextricably linked to our commitment to safety. N-Carbobenzoxy-d-tert-leucinol is a valuable chiral building block, but like any chemical intermediate, it demands our full respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. Our goal is not just to prevent incidents but to foster a culture of intrinsic safety that becomes second nature in our laboratories.

Hazard Profile: Understanding the Adversary

  • Skin Irritation: Assumed to be a Category 2 skin irritant.[1][2] Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Assumed to be a Category 2A eye irritant.[1][2] Contact with eyes can cause significant, potentially damaging, irritation.

  • Respiratory Tract Irritation: As a solid, airborne dust presents an inhalation hazard that may cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

It is imperative to handle this compound with the assumption that these hazards are present. Always handle in accordance with good industrial hygiene and safety practices.[4]

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, intended to protect you when these other controls are not feasible or are insufficient.

  • Elimination/Substitution: (Not applicable for this specific compound)

  • Engineering Controls: This is your most critical barrier. All handling of N-Carbobenzoxy-d-tert-leucinol solid and its solutions should occur within a certified chemical fume hood to control airborne dust and vapors.[5][6]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are essential.

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.

Task-Based PPE Selection: A Dynamic Approach

Your required PPE is not static; it changes based on the specific task you are performing. The potential for exposure dictates the level of protection required.

Task Potential Exposure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder High risk of airborne dust and static transferTightly-fitting safety goggles[6]Nitrile gloves (double-gloving recommended)Lab coat, long-sleeved[4]Recommended if weighing outside of a powder-containment hood. N95 respirator or higher.[7]
Preparing Solutions Splash hazard from solvents, potential for aerosol generationTightly-fitting safety goggles or face shield[6][8]Nitrile glovesLab coatNot required if performed in a fume hood[9]
Reaction Workup & Transfer Splash and aerosol hazardTightly-fitting safety goggles or face shield[6][8]Nitrile glovesLab coatNot required if performed in a fume hood[9]
Spill Cleanup High risk of dust, splash, and direct contactFace shield over safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired. Minimum N95 respirator; assess spill size for higher levels[6][7]
The Rationale Behind Our Choices:
  • Eye Protection: We specify tightly-fitting goggles for handling the solid because dust particles can easily bypass standard safety glasses.[6] A face shield is added during solution work or cleanup to protect against larger volume splashes.

  • Hand Protection: Nitrile gloves offer good splash protection for incidental contact with many organic solvents used to dissolve this compound. For spill cleanup or extended direct contact, more robust gloves like butyl rubber may be necessary. Always inspect gloves before use.[4]

  • Respiratory Protection: A surgical mask is insufficient as it does not protect the user from inhaling chemical dust; it only protects the experiment from you.[7] An N95 respirator provides the necessary filtration for fine particulates. Use of a respirator requires prior medical evaluation and fit-testing.[7]

Essential Protocols: Executing Safety with Precision

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling N-Carbobenzoxy-d-tert-leucinol.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Start Identify Task (e.g., Weighing, Solution Prep) Risk Assess Exposure Risk (Dust, Splash, Aerosol) Start->Risk Select Select PPE Based on Task (Refer to Table) Risk->Select High Risk Risk->Select Low Risk Inspect Inspect PPE for Damage (Gloves, Goggles, Coat) Select->Inspect Don Don PPE Correctly (Coat -> Gloves -> Goggles) Inspect->Don Perform Perform Task in Chemical Fume Hood Don->Perform Doff Doff PPE Correctly (Gloves -> Goggles -> Coat) Perform->Doff Wash Wash Hands Thoroughly with Soap and Water Doff->Wash Dispose Dispose of Contaminated PPE in Designated Waste Doff->Dispose End Procedure Complete Wash->End

Caption: PPE Selection and Use Workflow.

Protocol 1: Handling and Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Designate a specific area within the hood for weighing.

  • Don PPE: Don a lab coat, followed by inner nitrile gloves, then outer nitrile gloves (double-gloving), and finally, tightly-fitting safety goggles.

  • Handling: Keep the container tightly closed when not in use.[5] Use non-sparking spatulas to transfer the solid onto weigh paper or into a vessel.

  • Technique: Perform all transfers slowly and deliberately to minimize the creation of airborne dust.[10]

  • Post-Weighing: Carefully fold the weigh paper and use it to transfer the compound. If any solid has spilled, gently wipe the area with a solvent-dampened towel to avoid making dust airborne. Dispose of the towel as solid chemical waste.

  • Doffing: Remove outer gloves first, followed by goggles, lab coat, and inner gloves. Wash hands immediately and thoroughly.[3]

Protocol 2: Waste Segregation and Disposal

Proper disposal is a critical part of the handling lifecycle. All waste must be treated as hazardous.

  • Unused/Contaminated Solid: Collect all unused or contaminated solid N-Carbobenzoxy-d-tert-leucinol in a clearly labeled, sealed waste container designated for solid organic chemical waste.

  • Contaminated Solvents: Collect all solvents and reaction mixtures containing the compound in a separate, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not mix incompatible waste streams.

  • Contaminated PPE: Disposable items like gloves, weigh paper, and contaminated wipes should be double-bagged, sealed, and placed in a labeled container for solid chemical waste.[6]

  • Storage: Store all waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by a licensed disposal company.[5]

Waste_Disposal_Workflow cluster_waste_streams Waste Generation cluster_containers Segregation & Collection cluster_final Final Disposal Solid Contaminated Solid (Excess Reagent, Spills) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid (Solvents, Reaction Mixtures) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE (Gloves, Wipes, Paper) PPE_Container Double-Bagged Solid Waste Bin PPE->PPE_Container Storage Store in Designated Secondary Containment Area Solid_Container->Storage Liquid_Container->Storage PPE_Container->Storage Pickup Arrange Pickup by Licensed Disposal Company Storage->Pickup

Caption: Waste Segregation and Disposal Pathway.

In Case of Emergency

Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department.

  • For small spills, don appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material. Carefully sweep it up and place it in a sealed, labeled waste container.

By integrating these principles and protocols into your daily work, you not only protect yourself and your colleagues but also ensure the integrity and success of our vital research. Stay vigilant, stay safe.

References

  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica S.L. [Link not available]
  • MSDS - Safety Data Sheet (Boc-D-Leucinol). (n.d.). AAPPTec, LLC. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC. Available at: [Link]

  • Personal Protective Equipment. (2025). US EPA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.